Technical Documentation Center

2-(Methylthio)pyrimidine-4,6-diamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Methylthio)pyrimidine-4,6-diamine
  • CAS: 1005-39-6

Core Science & Biosynthesis

Foundational

Technical Monograph: 2-(Methylthio)pyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1005-39-6 Molecular Formula: C₅H₈N₄S Molecular Weight: 156.21 g/mol

Executive Summary

2-(Methylthio)pyrimidine-4,6-diamine is a versatile pyrimidine scaffold extensively utilized in medicinal chemistry and agrochemical synthesis. Distinguished by its "Janus-faced" reactivity, the compound features a stable S-methyl group that protects the 2-position during initial functionalization of the 4,6-diamino motif, yet can be activated via oxidation to a sulfone/sulfoxide to serve as a potent leaving group for nucleophilic aromatic substitution (SₙAr). This dual nature makes it a critical intermediate in the synthesis of FLT3 kinase inhibitors , antifolates , and fused heterocyclic systems (e.g., pyrido[2,3-d]pyrimidines).

This guide provides a rigorous technical analysis of its physicochemical properties, synthetic pathways, and downstream applications, designed for researchers requiring high-fidelity experimental protocols.

Chemical Identity & Physicochemical Profile[1][2]

PropertySpecification
IUPAC Name 4,6-Diamino-2-(methylsulfanyl)pyrimidine
Common Synonyms 4,6-Diamino-2-methylmercaptopyrimidine; 2-Methylthiopyrimidine-4,6-diamine
CAS Number 1005-39-6
Appearance White to pale yellow crystalline powder
Melting Point 188–193 °C
Solubility Soluble in DMSO, DMF, warm Ethanol; Sparingly soluble in Water
pKa ~5.15 (Predicted, basic pyrimidine nitrogens)
Storage Inert atmosphere, 2–8 °C (Hygroscopic)

Synthetic Pathways & Production

The industrial and laboratory standard for synthesizing 2-(methylthio)pyrimidine-4,6-diamine involves the S-methylation of 4,6-diamino-2-pyrimidinethiol. This route is preferred over the condensation of thiourea with malononitrile due to higher regioselectivity and yield.

Core Synthesis Mechanism

The reaction proceeds via the formation of a thiolate anion under basic conditions, which then acts as a nucleophile towards a methylating agent (Methyl Iodide or Dimethyl Sulfate).

SynthesisPathway Start 4,6-Diamino-2-pyrimidinethiol (CAS 1004-39-3) Intermediate Thiolate Anion (Intermediate) Start->Intermediate Deprotonation Base Base (NaOH/KOH) Base->Intermediate Product 2-(Methylthio)pyrimidine-4,6-diamine (CAS 1005-39-6) Intermediate->Product S_N2 Methylation Reagent Methylating Agent (MeI or Me2SO4) Reagent->Product

Figure 1: Synthetic pathway via S-methylation of the thiolate intermediate.

Experimental Protocol: S-Methylation

Objective: Synthesis of 2-(methylthio)pyrimidine-4,6-diamine from 4,6-diamino-2-pyrimidinethiol.

Reagents:

  • 4,6-Diamino-2-pyrimidinethiol (1.0 eq)

  • Potassium Hydroxide (KOH) (1.1 eq)

  • Methyl Iodide (MeI) (1.1 eq) [Note: Dimethyl sulfate is a cheaper alternative for scale-up but requires stricter safety controls]

  • Solvent: Water/Ethanol (1:1 v/v)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve KOH (1.1 eq) in the Water/Ethanol mixture. Add 4,6-diamino-2-pyrimidinethiol (1.0 eq) and stir at room temperature until fully dissolved (formation of potassium thiolate).

  • Methylation: Cool the solution to 0–5 °C using an ice bath. Add Methyl Iodide (1.1 eq) dropwise over 20 minutes to prevent exotherms.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. A white or pale cream precipitate will begin to form.

  • Work-up: Filter the precipitate under vacuum. Wash the filter cake with cold water (3x) to remove residual inorganic salts (KI) and unreacted thiol.

  • Drying: Dry the solid in a vacuum oven at 45 °C overnight.

  • Yield Validation: Expected yield is 85–95%. Purity should be confirmed via HPLC (>98%) and melting point (188–191 °C).

Reactivity Landscape & Applications

The utility of CAS 1005-39-6 lies in its ability to function as a scaffold for "Type-II" kinase inhibitors and complex heterocyclic systems.

The "Activation-Displacement" Strategy

The S-methyl group is relatively inert to nucleophilic attack. To introduce amines at the 2-position (common in drug design), the sulfur must be "activated" by oxidation to the sulfone (-SO₂Me) or sulfoxide (-SOMe). The sulfone is an excellent leaving group, enabling facile SₙAr reactions.

ReactivityFlow cluster_Oxidation Activation Pathway (Medicinal Chem) cluster_Cyclization Cyclization Pathway (Heterocycle Synthesis) Scaffold 2-(Methylthio)pyrimidine-4,6-diamine (Stable Scaffold) Sulfone 2-(Methylsulfonyl)pyrimidine-4,6-diamine (Activated Electrophile) Scaffold->Sulfone Oxidation FusedSystem Pyrido[2,3-d]pyrimidine Derivative Scaffold->FusedSystem Condensation Oxidant Oxidant (mCPBA or Oxone) Oxidant->Sulfone FinalDrug 2-Amino-substituted Pyrimidine (e.g., FLT3 Inhibitor) Sulfone->FinalDrug S_NAr Displacement Amine Target Amine (R-NH2) Amine->FinalDrug Electrophile 1,3-Dielectrophile (e.g., Ethyl Propiolate) Electrophile->FusedSystem

Figure 2: Divergent reactivity pathways: Oxidation/Displacement vs. Cyclization.

Protocol: Oxidation to Sulfone (Activation)

Objective: Convert the inert sulfide to a reactive sulfone for subsequent amine coupling.

Reagents:

  • 2-(Methylthio)pyrimidine-4,6-diamine (1.0 eq)

  • m-Chloroperoxybenzoic acid (mCPBA) (2.2–2.5 eq, 77% max purity grade)

  • Solvent: Dichloromethane (DCM) or Acetone

Procedure:

  • Suspend the starting material in DCM at 0 °C.

  • Add mCPBA portion-wise (exothermic reaction).

  • Stir at room temperature for 4–6 hours. Monitor by TLC (the sulfone is significantly more polar).

  • Quench: Wash the organic layer with saturated aqueous NaHCO₃ (to remove m-chlorobenzoic acid) and saturated Na₂S₂O₃ (to quench excess peroxide).

  • Isolation: Dry over MgSO₄ and concentrate. The resulting sulfone is often used directly in the next step without extensive purification due to its high reactivity.

Medicinal Chemistry Applications[4]
  • FLT3 Inhibitors: The 4,6-diamino pyrimidine core is a privileged structure in kinase inhibition. By displacing the 2-sulfonyl group with specific anilines, researchers synthesize inhibitors for Acute Myeloid Leukemia (AML).

  • Antifolates: Analogs of this compound inhibit dihydrofolate reductase (DHFR) when the 2-position is modified with lipophilic side chains.

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[1]
STOT-SE H335May cause respiratory irritation.[2]

Handling Protocols:

  • Engineering Controls: Use only in a chemical fume hood to avoid inhalation of dust.

  • PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.

  • Incompatibility: Strong oxidizing agents (reaction may generate heat and sulfur oxides).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70497, 4,6-Diamino-2-(methylthio)pyrimidine. Retrieved from .

  • Thermo Scientific Chemicals. 4,6-Diamino-2-(methylthio)pyrimidine, 97% Product Specification. Retrieved from .

  • Li, H., et al. (2018). Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT. Scientific Reports, 8, 3754. Retrieved from .

  • Sigma-Aldrich. Product Specification: 4,6-Diamino-2-pyrimidinethiol (Precursor). Retrieved from .

  • ChemicalBook. CAS 1005-39-6 Datasheet & Properties. Retrieved from .

Sources

Exploratory

Technical Monograph: 2-(Methylthio)pyrimidine-4,6-diamine

This technical monograph details the physicochemical properties, synthetic pathways, and analytical characterization of 2-(Methylthio)pyrimidine-4,6-diamine , a critical heterocyclic scaffold in medicinal chemistry. [1][...

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph details the physicochemical properties, synthetic pathways, and analytical characterization of 2-(Methylthio)pyrimidine-4,6-diamine , a critical heterocyclic scaffold in medicinal chemistry.

[1][2][3]

Executive Summary

2-(Methylthio)pyrimidine-4,6-diamine (CAS: 1005-39-6 ) serves as a versatile pharmacophore in the synthesis of fused heterocyclic systems, including pyrido[2,3-d]pyrimidines and purine analogs.[1] Its structural duality—possessing a labile methylthio group at position 2 and nucleophilic amino groups at positions 4 and 6—makes it an ideal "lynchpin" molecule for divergent synthesis in drug discovery, particularly for antimalarial and anticancer targets.

This guide provides a definitive analysis of its molecular weight characteristics, validated synthetic protocols, and analytical workflows for quality assurance.

Part 1: Physicochemical Profile & Molecular Weight Analysis

Precise molecular weight determination is the cornerstone of stoichiometric accuracy in synthesis and identity confirmation in mass spectrometry.

Core Identity Data
ParameterSpecification
IUPAC Name 2-(Methylsulfanyl)pyrimidine-4,6-diamine
CAS Number 1005-39-6 (Note: distinct from the diol analog CAS 1979-98-2)
Molecular Formula C₅H₈N₄S
Appearance Light yellow to cream crystalline powder
Melting Point 189–193 °C
Solubility Soluble in DMSO, DMF; sparingly soluble in Methanol; insoluble in Water
Molecular Weight Breakdown

For high-resolution mass spectrometry (HRMS) and formulation, the distinction between Average and Monoisotopic mass is critical.

Mass TypeValue (Da)Context for Use
Average Molecular Weight 156.21 Bulk stoichiometry calculations ( g/mol ).
Monoisotopic Mass 156.0473 Mass Spectrometry (MS) precursor ion selection ([M+H]⁺).
[M+H]⁺ Ion 157.0551 The primary peak observed in ESI+ mode.

Isotopic Distribution Logic: Due to the presence of Sulfur (³²S: 95%, ³⁴S: 4.2%), the mass spectrum will exhibit a characteristic M+2 isotope peak at approximately 4.4% relative abundance. This "sulfur signature" is a key diagnostic feature for confirming the integrity of the methylthio group during analysis.

Part 2: Synthetic Architecture

The most robust synthetic route involves the cyclocondensation of Malononitrile with S-Methylisothiourea . This approach is preferred over chloropyrimidine amination due to higher atom economy and the avoidance of harsh halogenating agents.

Reaction Mechanism

The synthesis proceeds via a base-catalyzed double nucleophilic addition-elimination sequence. The amidine nitrogens of the isothiourea attack the nitrile carbons of the malononitrile, followed by tautomerization to aromatize the pyrimidine ring.

Visualization of Synthetic Pathway

Synthesispath Start1 S-Methylisothiourea (Sulfate Salt) Inter Intermediate (Acyclic Adduct) Start1->Inter Nucleophilic Attack Start2 Malononitrile (CH₂(CN)₂) Start2->Inter Base Base Catalyst (NaOEt or K₂CO₃) Base->Inter Product 2-(Methylthio)pyrimidine- 4,6-diamine Inter->Product Cyclization & Aromatization

Figure 1: Cyclocondensation pathway for the synthesis of 2-(Methylthio)pyrimidine-4,6-diamine.

Validated Synthetic Protocol
  • Reagents: S-Methylisothiourea sulfate (1.0 eq), Malononitrile (1.0 eq), Sodium Ethoxide (2.1 eq), Ethanol (anhydrous).

  • Procedure:

    • Dissolve Sodium Ethoxide in anhydrous Ethanol under N₂ atmosphere.

    • Add S-Methylisothiourea sulfate; stir for 30 min to liberate the free base.

    • Add Malononitrile dropwise at 0–5 °C to prevent polymerization.

    • Reflux the mixture for 4–6 hours. Monitoring by TLC (5% MeOH in DCM) should show the disappearance of malononitrile.

    • Cool to room temperature and pour into ice water.

    • Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water.

Part 3: Analytical Characterization & Quality Assurance

To ensure the material is suitable for biological screening, a rigorous analytical workflow is required. The presence of the sulfur atom necessitates specific HPLC conditions to prevent oxidation during analysis.

HPLC-MS Method Development

Challenge: The amino groups make the compound basic, leading to peak tailing on standard silica columns. Solution: Use a high-pH stable C18 column or a polar-embedded column with a buffered mobile phase.

Recommended Protocol:

  • Column: C18 (e.g., Waters XBridge or Phenomenex Gemini), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) – Basic pH suppresses protonation, improving peak shape.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (pyrimidine absorption) and ESI-MS (+).

Analytical Workflow Diagram

AnalyticalWorkflow Sample Raw Sample (Solid Powder) Prep Sample Prep Dissolve in DMSO:MeOH (1:1) Filter 0.22 µm Sample->Prep LC HPLC Separation High pH C18 Column Gradient Elution Prep->LC Detect Dual Detection LC->Detect UV UV (254 nm) Purity Assessment Detect->UV MS ESI-MS (+) Identify [M+H]⁺ = 157.05 Detect->MS Result Pass/Fail Decision >98% Purity Correct Isotope Pattern UV->Result MS->Result

Figure 2: Quality control workflow combining UV purity and Mass Spectrometry identity confirmation.

Part 4: Applications in Drug Discovery

The utility of 2-(Methylthio)pyrimidine-4,6-diamine lies in its orthogonal reactivity .

  • Displacement of Methylthio Group: The -SCH₃ group is a "leaving group in waiting." Oxidation to the sulfone (-SO₂Me) or sulfoxide activates this position for nucleophilic aromatic substitution (SₙAr) by amines, allowing the introduction of complex diversity elements at the 2-position.

  • Fused Ring Construction: The 4,6-diamino motif allows for condensation with 1,3-electrophiles (e.g., 1,3-dicarbonyls) to form pyrimido[1,2-a]pyrimidines or pyrido[2,3-d]pyrimidines .

Key Therapeutic Areas:

  • Antimalarial: Inhibitors of Plasmodium falciparum apicoplast DNA polymerase.[3]

  • DNA Repair: Targeting the Fanconi Anemia pathway to sensitize cancer cells to chemotherapy.

References

  • ChemicalBook . 4,6-Diamino-2-methylmercaptopyrimidine Properties and Safety. Retrieved from

  • Science Publishing Group . Synthesis of Novel 4-Imino-6,8-Dimethyl-2-(Methylthio)-4H-Pyrimido[1,2-a]pyrimidine-3-Carbonitrile. Retrieved from

  • J&K Scientific . 2-(Methylthio)pyrimidine-4,6-diamine Product Data & Citations. Retrieved from

  • MDPI . Synthesis and Characterization of 2-(Heptylthio)pyrimidine-4,6-diamine. Molbank 2021. Retrieved from

  • Fisher Scientific . 4,6-Diamino-2-(methylthio)pyrimidine Product Specifications. Retrieved from

Sources

Foundational

A Comprehensive Technical Guide to 2-(Methylthio)pyrimidine-4,6-diamine: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis

For Immediate Release This technical guide provides an in-depth analysis of 2-(Methylthio)pyrimidine-4,6-diamine, a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development a...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides an in-depth analysis of 2-(Methylthio)pyrimidine-4,6-diamine, a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development and agrochemical innovation. This document details its chemical identity, physicochemical properties, synthesis methodologies, and significant applications, underscoring its role as a versatile intermediate in the creation of high-value molecules.

Chemical Identity and Nomenclature

The compound with the CAS Registry Number 1005-39-6 is authoritatively recognized under the IUPAC naming convention as 2-(methylsulfanyl)pyrimidine-4,6-diamine .[1] This systematic name accurately describes the molecular architecture, which consists of a pyrimidine ring system substituted with two amine groups at positions 4 and 6, and a methylthio group at position 2.

In scientific literature and commercial catalogues, this compound is frequently referenced by a variety of synonyms. A clear understanding of this nomenclature is crucial for comprehensive literature searches and material sourcing.

Table 1: Synonyms and Identifiers

Identifier Type Identifier
IUPAC Name 2-(methylsulfanyl)pyrimidine-4,6-diamine
Common Synonyms 2-(Methylthio)pyrimidine-4,6-diamine
4,6-Diamino-2-(methylthio)pyrimidine
2-Methylthio-4,6-diaminopyrimidine
4,6-Diamino-2-methylmercaptopyrimidine
CAS Registry Number 1005-39-6
EC Number 213-735-9
BRN 127235

Physicochemical Properties

2-(Methylthio)pyrimidine-4,6-diamine is typically supplied as a bright yellow or off-white to cream crystalline powder.[1] Its key physicochemical properties are summarized in the table below, providing essential data for experimental design and process development.

Table 2: Physicochemical Data of 2-(Methylthio)pyrimidine-4,6-diamine

Property Value Source
Molecular Formula C₅H₈N₄S[2]
Molecular Weight 156.21 g/mol [2]
Appearance Bright yellow crystalline powder[1]
Melting Point 188-193 °C[1][2]
pKa (Predicted) 5.15 ± 0.10[1]
XLogP3 (Predicted) 0.4[2]
Storage Conditions Keep in dark place, Inert atmosphere, Room temperature[1]

Synthesis of 2-(Methylthio)pyrimidine-4,6-diamine

The primary and most direct route to 2-(Methylthio)pyrimidine-4,6-diamine is through the S-alkylation of its precursor, 4,6-diamino-2-mercaptopyrimidine (also known as 4,6-diaminopyrimidine-2-thiol). This reaction is a classic example of nucleophilic substitution at a sulfur atom.

Synthetic Pathway: S-Alkylation

The synthesis involves the deprotonation of the thiol group of 4,6-diamino-2-mercaptopyrimidine to form a thiolate anion, which then acts as a potent nucleophile. This thiolate subsequently attacks an electrophilic methylating agent, such as methyl iodide, to form the desired thioether linkage.

Synthesis_of_2_Methylthiopyrimidine_4_6_diamine Synthetic Pathway to 2-(Methylthio)pyrimidine-4,6-diamine cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Precursor 4,6-Diamino-2-mercaptopyrimidine Reaction_Step S-Alkylation Precursor->Reaction_Step Nucleophile Methylating_Agent Methyl Iodide (CH3I) Methylating_Agent->Reaction_Step Electrophile Base Base (e.g., NaOH) Base->Reaction_Step Solvent Solvent (e.g., Methanol, DMF) Solvent->Reaction_Step Product_Node 2-(Methylthio)pyrimidine-4,6-diamine Reaction_Step->Product_Node

Caption: S-Alkylation of 4,6-diamino-2-mercaptopyrimidine.

Experimental Protocol (Adapted from Analogous Syntheses)

The following protocol is adapted from a well-established procedure for the S-alkylation of 4,6-diamino-2-mercaptopyrimidine with other alkyl halides and is expected to be highly effective for methylation.[3]

  • Deprotonation: Dissolve 4,6-diamino-2-mercaptopyrimidine in a suitable solvent such as methanol or dimethylformamide (DMF). Add one equivalent of a base, for example, an aqueous solution of sodium hydroxide (NaOH), to the mixture. Stir at room temperature for approximately one hour to ensure complete formation of the sodium thiolate salt.

  • Methylation: To the solution of the thiolate salt, add one equivalent of methyl iodide. The reaction mixture is then stirred, potentially with gentle heating (e.g., to 50 °C), for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting residue is treated with water to precipitate the crude product.

  • Purification: The crude solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 2-(Methylthio)pyrimidine-4,6-diamine.

Applications in Drug Development and Agrochemicals

The pyrimidine scaffold is a privileged structure in medicinal chemistry and agrochemical science due to its ability to mimic endogenous nucleobases and engage in various biological interactions.[4][5] 2-(Methylthio)pyrimidine-4,6-diamine serves as a key starting material for the synthesis of more complex molecules with a wide range of biological activities.

Pharmaceutical Applications

The 4,6-diaminopyrimidine core is a recognized pharmacophore in the design of kinase inhibitors. This is particularly relevant in oncology, where kinases are often dysregulated.

  • FLT3 Inhibitors for Acute Myeloid Leukemia (AML): FMS-like Tyrosine Kinase 3 (FLT3) is a clinically validated target in AML.[6] Several research programs have focused on developing potent and selective FLT3 inhibitors based on the pyrimidine-4,6-diamine scaffold.[6] The amino groups at the 4 and 6 positions can be functionalized to interact with the hinge region of the kinase, while the 2-position, occupied by the methylthio group, can be further modified or used to influence the overall physicochemical properties of the final drug candidate. The development of such inhibitors is a promising therapeutic strategy for FLT3-driven AML.[6][7]

Agrochemical Applications

Derivatives of 2-(methylthio)pyrimidine are important intermediates in the synthesis of various agrochemicals, including herbicides and fungicides. The methylthio group can be oxidized to a methylsulfinyl or methylsulfonyl group, which can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of other functional groups to create the final active ingredient.

  • Herbicides: Related compounds, such as 4,6-dimethoxy-2-(methylthio)pyrimidine, are key intermediates in the production of pyrimidinyloxybenzoic acid herbicides.[8] These herbicides often act by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for amino acid synthesis in plants.[8] The synthetic strategies employed for these herbicides often involve the displacement of a leaving group at the 2-position of the pyrimidine ring, a role for which the methylsulfonyl group (derived from the methylthio group) is well-suited.[9]

  • Plant Growth Stimulants: Research has also shown that some S-substituted derivatives of pyrimidine-2-thiols exhibit plant growth-stimulating activities, highlighting another potential avenue for the application of 2-(Methylthio)pyrimidine-4,6-diamine derivatives in agriculture.[4]

Chemical Reactivity and Further Transformations

2-(Methylthio)pyrimidine-4,6-diamine possesses three key reactive sites: the two amino groups and the methylthio group. This polyfunctionality makes it a versatile building block for combinatorial chemistry and the synthesis of diverse molecular libraries.

Reactivity_of_2_Methylthiopyrimidine_4_6_diamine Key Reaction Pathways cluster_amino Amino Group Reactions cluster_thioether Methylthio Group Reactions Start 2-(Methylthio)pyrimidine-4,6-diamine Acylation Acylation Start->Acylation Alkylation Alkylation Start->Alkylation Condensation Condensation (e.g., with carbonyls) Start->Condensation Oxidation Oxidation to Sulfoxide/Sulfone Start->Oxidation Sulfone_Displacement Nucleophilic Substitution of Sulfone Oxidation->Sulfone_Displacement

Caption: Reactivity of 2-(Methylthio)pyrimidine-4,6-diamine.

  • Reactions of the Amino Groups: The amino groups at positions 4 and 6 are nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases. These reactions are fundamental to building more complex molecular architectures on the pyrimidine core.

  • Reactions of the Methylthio Group: The methylthio group can be readily oxidized to the corresponding sulfoxide and sulfone using common oxidizing agents like hydrogen peroxide. The resulting methylsulfonyl group is an excellent leaving group, which can be displaced by a wide range of nucleophiles in an SNAr reaction. This two-step sequence is a powerful strategy for introducing diverse substituents at the 2-position of the pyrimidine ring.[1]

Conclusion

2-(Methylsulfanyl)pyrimidine-4,6-diamine is a high-value chemical intermediate with significant utility in the synthesis of biologically active compounds. Its straightforward synthesis, coupled with the versatile reactivity of its functional groups, makes it an indispensable tool for medicinal chemists and agrochemical researchers. The established role of the 4,6-diaminopyrimidine scaffold in potent kinase inhibitors and the utility of the 2-methylthio group as a precursor to a versatile leaving group ensure that this compound will continue to be a cornerstone in the development of novel pharmaceuticals and crop protection agents.

References

  • Organic Syntheses. (n.d.). 2-mercaptopyrimidine. Organic Syntheses Procedure. Available at: [Link]

  • ChemBK. (n.d.). 2-(methylthio)pyrimidine-4,6-diamine. ChemBK. Available at: [Link]

  • PubMed. (2018). Design, Synthesis, and Biological Evaluation of Potent FLT3 Inhibitor for Acute Myeloid Leukemia (AML) Treatment. National Center for Biotechnology Information. Available at: [Link]

  • PubMed. (2018). Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (2018). 2-(Heptylthio)pyrimidine-4,6-diamine. MDPI. Available at: [Link]

  • ResearchGate. (2021). (PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). WO2007017117A1 - Process for the synthesis of rosuvastatin calcium. Google Patents.
  • Heterocyclic Letters. (2017). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. Available at: [Link]

  • Journal of Chemical Research. (n.d.). NOTE A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of Chemical Research. Available at: [Link]

  • Google Patents. (n.d.). US20120022091A1 - Key intermediates for the synthesis of rosuvastatin or pharmaceutically acceptable salts thereof. Google Patents.
  • Google Patents. (n.d.). US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine. Google Patents.

Sources

Exploratory

Technical Guide: Strategic Selection of Starting Materials for 2-(Methylthio)pyrimidine-4,6-diamine Synthesis

This guide details the strategic selection and handling of starting materials for the synthesis of 2-(Methylthio)pyrimidine-4,6-diamine (CAS: 1979-98-2), a critical intermediate in the development of antifolates, kinase...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic selection and handling of starting materials for the synthesis of 2-(Methylthio)pyrimidine-4,6-diamine (CAS: 1979-98-2), a critical intermediate in the development of antifolates, kinase inhibitors, and pseudo-purine analogs.

Executive Summary & Retrosynthetic Logic

The synthesis of 2-(Methylthio)pyrimidine-4,6-diamine relies on the construction of a pyrimidine core functionalized with two amino groups at the 4 and 6 positions and a methylthio ether at the 2 position. While various routes exist, the convergent condensation of a C3-synthon (Malononitrile) with an N-C-N synthon (S-Methylisothiourea) is the industry standard due to its high atom economy and avoidance of post-cyclization methylation steps involving toxic alkylating agents.

Retrosynthetic Analysis

The disconnection approach reveals two primary pathways. The choice of pathway dictates the impurity profile of the final API (Active Pharmaceutical Ingredient).

Retrosynthesis Target 2-(Methylthio)pyrimidine-4,6-diamine (Target Molecule) Malononitrile Malononitrile (C3 Synthon) Target->Malononitrile Disconnection A (Preferred) SMethyl S-Methylisothiourea Sulfate (N-C-N Synthon) Target->SMethyl Disconnection A DAMP 4,6-Diamino-2-mercaptopyrimidine (Intermediate) Target->DAMP Disconnection B (Linear) Methylating Methylating Agent (MeI or DMS) Target->Methylating S-Alkylation DAMP->Malononitrile Thiourea Thiourea DAMP->Thiourea

Figure 1: Retrosynthetic tree illustrating the Convergent Route (A) versus the Linear Route (B). Route A is preferred for minimizing toxic byproducts and steps.

Primary Route: Convergent Synthesis

Reaction: Malononitrile + S-Methylisothiourea Sulfate


 Product

This route is preferred for scale-up because it installs the methylthio group before ring closure, eliminating the need to handle volatile and genotoxic methylating agents (like Methyl Iodide) in the final stage.

Starting Material 1: S-Methylisothiourea Sulfate

CAS: 867-44-7 (Hemisulfate) Role: Provides the N-C-N amidine core with the sulfur already alkylated.

Critical Quality Attributes (CQAs)
AttributeSpecificationTechnical Rationale
Salt Form Sulfate / HemisulfateThe free base (S-methylisothiourea) is unstable and prone to decomposition. The sulfate salt is a stable, non-hygroscopic solid.
Purity > 98.0%Impurities such as Thiourea (from incomplete methylation during its manufacture) will compete in the cyclization, leading to 2-mercapto analogs that are difficult to separate.
Moisture < 1.0%Excess water consumes the alkoxide base (e.g., NaOEt + H2O ⇌ NaOH + EtOH), altering the stoichiometry and potentially hydrolyzing the nitrile groups of malononitrile.

Synthesis Insight: S-Methylisothiourea is typically produced by reacting thiourea with dimethyl sulfate (DMS). Researchers must verify the absence of residual DMS in the starting material certificate of analysis (CoA) due to its high toxicity.

Starting Material 2: Malononitrile

CAS: 109-77-3 Role: Provides the C3 carbon backbone and the two nitrogen atoms that become the exocyclic amines.

Critical Quality Attributes (CQAs)
AttributeSpecificationTechnical Rationale
Appearance White to colorless solidYellow/brown coloration indicates oxidation or polymerization.
Dimer Content < 0.5%Malononitrile undergoes Thorpe-Ziegler dimerization in the presence of trace bases to form 2-amino-1,1,3-tricyanopropene. This impurity acts as a chain terminator or forms complex chromophores.
Acidity Neutral pH (aq. soln)Commercial malononitrile is often stabilized with trace acid to prevent polymerization. Excess acid will neutralize the reaction catalyst (alkoxide).

Alternative Route: Linear Synthesis (S-Alkylation)

Reaction: Malononitrile + Thiourea


 4,6-Diamino-2-mercaptopyrimidine 

Product

While less efficient for the specific methylthio target, this route is useful if the S-methylisothiourea salt is unavailable or if a library of different S-alkyl derivatives is required.

Key Risks:

  • Genotoxicity: Requires handling Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) in the final step.

  • Odor: The intermediate 2-mercaptopyrimidine and the methylation process can generate methanethiol, requiring robust scrubbing systems.

Detailed Experimental Protocol (Convergent Route)

Objective: Synthesis of 2-(Methylthio)pyrimidine-4,6-diamine on a 100 mmol scale.

Reagents
  • Malononitrile: 6.61 g (100 mmol)

  • S-Methylisothiourea Hemisulfate: 13.92 g (50 mmol) [Note: 1 mol hemisulfate contains 2 mol of isothiourea]

  • Sodium Ethoxide (NaOEt): 21 wt% solution in Ethanol (approx. 100 mmol base) or freshly prepared from Na metal.

  • Solvent: Absolute Ethanol (100 mL).

Step-by-Step Methodology
  • Catalyst Preparation:

    • Charge a dry 3-neck round-bottom flask (RBF) with absolute ethanol under nitrogen atmosphere.

    • Add Sodium Ethoxide solution.[1] If using solid NaOEt, ensure complete dissolution.

    • Mechanism:[2][3][4][5][6] The base is required to liberate the free base of S-methylisothiourea from the sulfate salt and to deprotonate the malononitrile.

  • Addition of S-Methylisothiourea:

    • Add S-Methylisothiourea hemisulfate to the ethanolic base.

    • Stir at room temperature for 30 minutes.

    • Observation: A white precipitate of Sodium Sulfate (

      
      ) will form. This confirms the liberation of the amidine free base.
      
  • Cyclization:

    • Add Malononitrile portion-wise to the mixture.

    • Heat the reaction mixture to reflux (78°C) .

    • Maintain reflux for 4–6 hours.[7] Monitor by TLC (eluent: 10% MeOH in DCM) or HPLC.

    • Reaction Logic: The amidine nitrogen attacks the nitrile carbon. The high temperature drives the tautomerization and final ring closure.

  • Workup & Isolation:

    • Cool the mixture to room temperature, then to 0–5°C in an ice bath.

    • The product often co-precipitates with sodium sulfate.

    • Filtration: Filter the solid.[3][8]

    • Desalting: Suspend the crude solid in cold water (50 mL) and stir for 15 minutes. The sodium sulfate will dissolve; the pyrimidine product is poorly soluble in cold water.

    • Filter the remaining solid and wash with cold water followed by a small amount of cold ethanol.

  • Purification:

    • Recrystallize from boiling water or an Ethanol/Water mixture if high purity (>99.5%) is required.

    • Dry in a vacuum oven at 50°C.

Expected Yield and Data
  • Typical Yield: 70–85%

  • Appearance: Light yellow to off-white crystalline powder.

  • Melting Point: 189–193°C.[9]

Mechanistic Workflow & Troubleshooting

The following diagram illustrates the reaction pathway and critical control points (CCPs) where impurities can arise.

ReactionMechanism Start Reagents: Malononitrile + S-Methylisothiourea BaseStep Base Activation: Free Amidine + Malononitrile Anion Start->BaseStep NaOEt Side2 Impurity: Thiourea (if S-Methyl impure) -> 2-Mercapto analog Start->Side2 Impure SMethyl Intermed Intermediate: Amidine Attack on Nitrile BaseStep->Intermed Condensation Side1 Side Reaction: Thorpe-Ziegler Dimerization BaseStep->Side1 Excess Base / No Amidine Cyclization Cyclization: Ring Closure Intermed->Cyclization Reflux Product Product: 2-(Methylthio)pyrimidine-4,6-diamine Cyclization->Product

Figure 2: Reaction mechanism and critical control points for impurity formation.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete liberation of S-methylisothiourea.Ensure sufficient base (NaOEt) is used to neutralize the sulfate salt completely (2 equivalents of base per 1 equivalent of Hemisulfate).
Product is Brown/Sticky Polymerization of Malononitrile.Check Malononitrile quality.[10] Ensure reaction is not heated without the S-methylisothiourea present.
Strong Sulfur Odor Hydrolysis of -SMe group.Avoid acidic conditions during workup. The methylthio group is stable in base but can hydrolyze to methanethiol in strong acid.

References

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives. Molecules, 2013. Link

  • S-Methylisothiourea Sulfate: Properties and Uses. ChemicalBook. Link

  • Malononitrile: Side Reactions and Byproducts. BenchChem Technical Guide. Link

  • Process for the preparation of 4,6-diamino-2-methylthiopyrimidine. Google Patents (CN102399196A - Analogous chemistry). Link

  • 2-(Methylthio)pyrimidine-4,6-diamine Safety and Data. ChemBK. Link

Sources

Foundational

Stability and Storage of 2-(Methylthio)pyrimidine-4,6-diamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(Methylthio)pyrimidine-4,6-diamine is a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylthio)pyrimidine-4,6-diamine is a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its structural motif, featuring a pyrimidine core substituted with a methylthio group and two amino groups, makes it a valuable building block for the synthesis of a diverse range of biologically active molecules. Pyrimidine derivatives are known to exhibit a wide array of pharmacological activities, including but not limited to, antiviral, antibacterial, and anti-inflammatory properties.[1][2] The presence of the sulfur-containing methylthio group can further enhance the therapeutic potential of these compounds.[3][4][5][6]

As with any chemical entity intended for research and development, a thorough understanding of its stability and the optimal conditions for its storage are of paramount importance. Chemical degradation can lead to a loss of potency, the formation of impurities with potentially adverse effects, and unreliable experimental results. This technical guide provides a comprehensive overview of the stability profile of 2-(Methylthio)pyrimidine-4,6-diamine, including its physicochemical properties, potential degradation pathways, recommended storage conditions, and detailed protocols for assessing its stability.

Physicochemical Properties

A clear understanding of the physicochemical properties of 2-(Methylthio)pyrimidine-4,6-diamine is fundamental to its proper handling and storage.

PropertyValueSource
Molecular Formula C₅H₈N₄SChemSpider
Molecular Weight 156.21 g/mol ChemSpider
Appearance Bright yellow crystalline powder[7]
Melting Point 189-193 °C[7]
pKa 5.15 ± 0.10 (Predicted)[7]
Solubility Soluble in Ethyl Acetate, Ethanol, Methanol[8]

Intrinsic Stability and Potential Degradation Pathways

The stability of 2-(Methylthio)pyrimidine-4,6-diamine is influenced by the interplay of its functional groups: the pyrimidine ring, the two amino groups, and the methylthio group. While specific degradation studies on this exact molecule are not extensively published, we can infer its likely degradation pathways based on the known chemistry of related structures.

Hydrolytic Degradation

The amino groups on the pyrimidine ring can be susceptible to hydrolysis, particularly under acidic or basic conditions, which could lead to the formation of hydroxylated pyrimidine derivatives. The rate of hydrolysis is dependent on pH and temperature.[9]

Oxidative Degradation

The methylthio group is a primary site for oxidation. It can be oxidized to the corresponding sulfoxide and then to the sulfone.[9] These oxidized species may have different biological activities and physicochemical properties compared to the parent compound. The presence of atmospheric oxygen or oxidizing agents can promote this degradation.

Photodegradation

Pyrimidine derivatives can be sensitive to light, particularly UV radiation.[10] Photolytic decomposition can lead to complex degradation pathways, including ring cleavage and the formation of various photoproducts. It is crucial to protect the compound from light to prevent photodegradation.

Below is a diagram illustrating the potential degradation pathways of 2-(Methylthio)pyrimidine-4,6-diamine.

G cluster_main 2-(Methylthio)pyrimidine-4,6-diamine cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation A 2-(Methylthio)pyrimidine-4,6-diamine B Hydroxylated Pyrimidine Derivative A->B Acid/Base C Sulfoxide Derivative A->C Oxidizing Agents/O₂ E Various Photoproducts A->E UV Light D Sulfone Derivative C->D Further Oxidation

Caption: Potential degradation pathways of 2-(Methylthio)pyrimidine-4,6-diamine.

Recommended Storage and Handling Conditions

To ensure the long-term stability and integrity of 2-(Methylthio)pyrimidine-4,6-diamine, the following storage and handling conditions are recommended:

  • Temperature: Store in a cool, dry place.[11] Room temperature is generally acceptable for short-term storage, but for long-term stability, refrigeration (2-8 °C) is advisable.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.[7]

  • Light: Protect from light by storing in an amber or opaque container.[7]

  • Moisture: Keep the container tightly closed to prevent moisture absorption, which can facilitate hydrolytic degradation.[9][12]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[12]

Experimental Protocols for Stability Assessment

A forced degradation study is essential to understand the intrinsic stability of a compound and to develop a stability-indicating analytical method.[13]

Forced Degradation Protocol

This protocol outlines the conditions for subjecting 2-(Methylthio)pyrimidine-4,6-diamine to various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of 2-(Methylthio)pyrimidine-4,6-diamine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Photolytic Degradation:

    • Expose 1 mL of the stock solution in a transparent container to direct sunlight or a photostability chamber (ICH Q1B option 2) for a specified duration.

    • A control sample should be kept in the dark at the same temperature.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation (Dry Heat):

    • Place a known amount of the solid compound in an oven at 80°C for 48 hours.

    • After exposure, dissolve the solid in a suitable solvent to a known concentration (e.g., 100 µg/mL).

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[8][11][12][14]

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile or methanol)
Gradient Program Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection UV detector at a wavelength of maximum absorbance (e.g., 225 nm)[8]
Injection Volume 10-20 µL

Method Validation: The HPLC method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness.

G cluster_workflow Stability Testing Workflow A Prepare Stock Solution of 2-(Methylthio)pyrimidine-4,6-diamine B Forced Degradation (Acid, Base, Oxidation, Light, Heat) A->B C Sample Preparation for HPLC B->C D HPLC Analysis (Stability-Indicating Method) C->D E Data Analysis (Peak Purity, Degradation Percentage) D->E

Caption: Workflow for the stability assessment of 2-(Methylthio)pyrimidine-4,6-diamine.

Conclusion

A comprehensive understanding of the stability and appropriate storage conditions of 2-(Methylthio)pyrimidine-4,6-diamine is critical for its effective use in research and drug development. This guide has provided an in-depth overview of its physicochemical properties, potential degradation pathways involving hydrolysis, oxidation, and photolysis, and best practices for its storage and handling. The detailed protocols for forced degradation studies and a stability-indicating HPLC method offer a robust framework for researchers to assess the stability of this important chemical entity, ensuring the reliability and reproducibility of their scientific investigations. By adhering to these guidelines, scientists can maintain the integrity of 2-(Methylthio)pyrimidine-4,6-diamine, thereby facilitating its successful application in the discovery of novel therapeutics.

References

  • Bojarski, J., et al. (2005). Stability of 2-thiophenobarbital and its N-methyl derivatives in the presence of beta-cyclodextrin. Acta Poloniae Pharmaceutica, 62(5), 335-340.
  • Jadhav, S. D., et al. (2018).
  • ChemBK. 2-(methylthio)pyrimidine-4,6-diamine. Available at: [Link].

  • Trivedi, S., et al. (2021). Stability Indicating HPLC Method for Estimation of Thymoquinone in Nasal Simulated Fluid.
  • Patel, D. J., et al. (2023). Stability Indicating HPLC Method Development: A Review. IRJPMS, 4(2), 1-10.
  • Bhat, L., et al. (2009). Synthesis, Spectral Characterization and Analgesic Activity of 2-methylthio-1,4-dihydropyrimidines. E-Journal of Chemistry, 6(S1), S415-S422.
  • van Gennip, A. H., et al. (1994). Inborn errors of pyrimidine degradation: clinical, biochemical and molecular aspects. Journal of Inherited Metabolic Disease, 17(2), 133-146.
  • Chitlange, S. S., et al. (2008). Forced-degradation study of valdecoxib as bulk drug and in tablet formulation by HPTLC.
  • Szymańska, E., et al. (2010). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Acta Poloniae Pharmaceutica, 67(1), 11-18.
  • Cowden, C. J., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 18(22), 5868-5871.
  • Jablonowski, J. A., et al. (2010). Rigidified 2-aminopyrimidines as histamine H4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(8), 2623-2626.
  • Feng, M., et al. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 16(11), 1200-1216.
  • Ashihara, H., & Crozier, A. (Eds.). (2019). Biosynthesis and catabolism of purine and pyrimidine nucleotides. In Plant Metabolism and its Regulation (pp. 165-176). John Wiley & Sons, Ltd.
  • Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Harvey, J. A. (2018).
  • eGyanKosh. (n.d.). DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES.
  • Vitaku, E., et al. (2022). The importance of sulfur-containing motifs in drug design and discovery. Expert Opinion on Drug Discovery, 17(5), 529-546.
  • Wang, Y., et al. (2023). Sulfur-containing peptides: Synthesis and application in the discovery of potential drug candidates. European Journal of Medicinal Chemistry, 255, 115389.
  • Feng, M., et al. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 16(11), 1200-1216.
  • Kwiecień, A., & Czapliński, Z. (2015).

Sources

Exploratory

The Methylthio Switch: A Guide to Pyrimidine Functionalization

Content Type: Technical Guide Subject: Fundamental Reactivity of the Methylthio Group in Pyrimidines Audience: Medicinal Chemists and Process Scientists[1] Executive Summary In the architecture of pyrimidine-based pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide Subject: Fundamental Reactivity of the Methylthio Group in Pyrimidines Audience: Medicinal Chemists and Process Scientists[1]

Executive Summary

In the architecture of pyrimidine-based pharmacophores, the methylthio group (-SMe) is not merely a substituent; it is a latent electrophile . Unlike halogens, which are static leaving groups, the methylthio moiety functions as a chemical "switch." In its native state, it is electronically stable, resistant to weak nucleophiles, and tolerant of lithiation conditions. Upon oxidative activation or metal coordination, however, it transforms into one of the most potent electrophiles available for heterocyclic derivatization.

This guide details the two primary vectors of methylthio reactivity: Oxidative Nucleophilic Aromatic Substitution (


)  and Desulfitative Cross-Coupling (Liebeskind-Srogl) .

The Activation Problem: Stability vs. Reactivity

The fundamental utility of the 2- or 4-methylthiopyrimidine scaffold lies in its tunable leaving group ability .

  • Native State (OFF): The sulfur atom is a soft nucleophile. Its lone pair donation (+M effect) into the electron-deficient pyrimidine ring renders the carbon-sulfur bond strong and the ring less susceptible to nucleophilic attack compared to a chloropyrimidine. This allows for chemoselective manipulations at other positions (e.g., C5-lithiation) without disturbing the SMe group.

  • Activated State (ON):

    • Oxidation: Converting sulfide (-SMe) to sulfone (-SO

      
      Me) removes electron density from the ring (strong -I/-M effect), lowering the LUMO energy and making the adjacent carbon highly electrophilic.
      
    • Coordination: In transition metal catalysis, the soft sulfur binds avidly to soft metals (Cu(I)), weakening the C-S bond for oxidative addition by Palladium.

Reactivity Hierarchy (Leaving Group Ability)
SubstituentElectronic Character

Reactivity (Relative)
Stability to Hydrolysis
-SMe Electron Donor (+M)Low (Requires forcing conditions)High
-Cl Weak Donor/Inductive WithdrawerModerate Moderate
-SO

Me
Strong Withdrawer (-I/-M)Very High (Surpasses Halogens)Low (Hydrolyzes to OH)

Pathway A: The Oxidative Activation Workflow ( )

The most common industrial application of methylthiopyrimidines is the "Protect-Activate-Displace" sequence. This is superior to using chloropyrimidines when the substrate must endure earlier synthetic steps that would displace a chloride.

Mechanism of Activation

The oxidation of the sulfide proceeds sequentially to the sulfoxide and then the sulfone. While sulfoxides are better leaving groups than sulfides, the sulfone is the target for maximum reactivity.

OxidationPathway SMe Sulfide (-SMe) (Nucleophilic/Stable) Ox1 Oxidation (1 eq.) mCPBA or Oxone SMe->Ox1 SOMe Sulfoxide (-SOMe) (Chiral/Modest LG) Ox1->SOMe Ox2 Oxidation (2+ eq.) mCPBA (excess) SOMe->Ox2 SO2Me Sulfone (-SO2Me) (Super-Electrophile) Ox2->SO2Me Rate Determining Step Prod Substituted Pyrimidine (C-N or C-O Bond) SO2Me->Prod Fast SNAr (Room Temp) Nu Nucleophile (HNR2, RO-) Nu->SO2Me

Figure 1: The step-wise activation of methylthio pyrimidines. Note that the sulfone is significantly more reactive than the sulfoxide.

Critical Process Considerations
  • Chemoselectivity: mCPBA is the standard reagent, but it can oxidize electron-rich nitrogens (N-oxides). If the pyrimidine contains basic amines, Oxone® (Potassium peroxymonosulfate) in aqueous methanol is preferred as it is less likely to form N-oxides under acidic conditions.

  • The "Sulfinate" Byproduct: The leaving group is the methanesulfinate anion (MeSO

    
    ). Unlike chloride, this is bulky and non-volatile. Aqueous workups must be thorough (using basic washes) to remove the generated methanesulfinic acid.
    

Pathway B: Desulfitative Cross-Coupling (Liebeskind-Srogl)

While


 allows C-Heteroatom bond formation, the Liebeskind-Srogl coupling  allows C-Carbon bond formation directly at the C-S position. This reaction overcomes the limitations of Stille or Suzuki couplings on chloropyrimidines, which can be sluggish at the 2-position.
The Mechanistic Logic

This reaction is unique because it requires two metals :

  • Copper(I) (Stoichiometric/Catalytic): Coordinates to the sulfur, polarizing the bond and effectively "inserting" to form a transient species that can transmetalate. CuTC (Copper(I) thiophene-2-carboxylate) is the gold standard cofactor.[2]

  • Palladium(0) (Catalytic): Performs the oxidative addition into the C-S bond (facilitated by Cu) and subsequent coupling with a boronic acid.[2][3]

LiebeskindSrogl Substrate SMe-Pyrimidine Cu_Complex Cu(I) Coordination (S-Cu Interaction) Substrate->Cu_Complex + CuTC Pd_OxAdd Oxidative Addition (LnPd-SMe) Cu_Complex->Pd_OxAdd + Pd(0) Transmetal Transmetalation (Boronic Acid/Sn) Pd_OxAdd->Transmetal + Ar-B(OH)2 RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd_OxAdd Pd(0) Regen Product Functionalized Pyrimidine (C-C) RedElim->Product

Figure 2: The synergistic catalytic cycle of the Liebeskind-Srogl coupling. Copper activates the sulfur for Palladium insertion.

Experimental Protocols

Protocol A: Oxidation to Sulfone (mCPBA Method)

Standard activation for subsequent


.
  • Dissolution: Dissolve the methylthiopyrimidine (1.0 equiv) in DCM (0.1 M). Cool to 0 °C.

  • Addition: Slowly add mCPBA (2.2 - 2.5 equiv) . Note: Commercial mCPBA is usually 77% pure; adjust stoichiometry accordingly.

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT. Monitor by TLC/LCMS. The intermediate sulfoxide appears first, followed by the sulfone.

  • Workup (Crucial):

    • Quench with saturated aqueous Na

      
      S
      
      
      
      O
      
      
      (to destroy excess peroxide).
    • Wash vigorously with saturated NaHCO

      
        (2x) to remove m-chlorobenzoic acid byproduct.
      
    • Dry organic layer (MgSO

      
      ) and concentrate.[4][5]
      
    • Result: The sulfone is usually a white crystalline solid, often pure enough for the next step without chromatography.

Protocol B: Nucleophilic Displacement ( )

Displacement of the sulfone by a secondary amine.

  • Setup: Dissolve the sulfonyl-pyrimidine (1.0 equiv) in THF or Dioxane .

  • Nucleophile: Add the amine (1.1 - 1.5 equiv).

  • Base: Add DIPEA or Et

    
    N  (2.0 equiv) to scavenge the acidic sulfinate byproduct.
    
  • Conditions:

    • For reactive amines: Stir at RT (1–4 hours).

    • For steric amines: Heat to 60–80 °C.

  • Isolation: Evaporate solvent. Partition between EtOAc and Water.[5] The product is in the organic layer.[4][5]

Protocol C: Liebeskind-Srogl Cross-Coupling

Direct C-C bond formation from SMe-pyrimidine.

  • Reagents: In a dry Schlenk tube, combine:

    • Methylthiopyrimidine (1.0 equiv)

    • Boronic Acid (1.5 equiv)

    • CuTC (Copper(I) thiophene-2-carboxylate) (1.5 - 2.0 equiv)

    • Pd(PPh

      
      )
      
      
      
      (5 mol%) or Pd
      
      
      (dba)
      
      
      /TFP (Tris(2-furyl)phosphine).
  • Solvent: Add anhydrous THF (degassed).

  • Reaction: Heat to 50–60 °C under Argon for 12–18 hours.

  • Note: This reaction is base-free (neutral conditions), making it ideal for base-sensitive substrates.

References

  • General Reactivity & Oxidation

    • Bahrami, K., Khodaei, M. M., & Arabi, M. S. (2010).[6] Selective Oxidation of Sulfides to Sulfones Using TAPC. The Journal of Organic Chemistry.

  • Liebeskind-Srogl Coupling (Foundational)

    • Liebeskind, L. S., & Srogl, J. (2000). Heteroaromatic Thioether-Boronic Acid Cross-Coupling. Journal of the American Chemical Society.
  • Mechanistic Studies (SMe vs Cl)

    • Barvian, N. C., et al. (2000). Preparation of 2,4-Disubstituted Pyrimidines via S_NAr and Cross-Coupling. Tetrahedron Letters.
  • Recent Medicinal Chemistry Applications

    • Lutz, M., et al. (2018).[6] Chemoselective Sulfide Oxidation in the Synthesis of Bioactive Heterocycles. Synthesis.[3][7][8][9][10][11]

Sources

Foundational

discovery and history of 2-(Methylthio)pyrimidine-4,6-diamine

The following technical guide details the discovery, synthesis, and medicinal utility of 2-(Methylthio)pyrimidine-4,6-diamine (CAS: 1005-39-6). This document is structured for researchers requiring actionable synthetic p...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and medicinal utility of 2-(Methylthio)pyrimidine-4,6-diamine (CAS: 1005-39-6). This document is structured for researchers requiring actionable synthetic protocols and mechanistic insight.

The Linchpin Scaffold in Antifolate and Heterocyclic Chemistry

Executive Summary

2-(Methylthio)pyrimidine-4,6-diamine is a critical pyrimidine intermediate that serves as a "chemical switchboard" in drug discovery. Distinguished by its C2-thiomethyl group—a versatile leaving group—and two nucleophilic amino moieties at C4 and C6, it functions as a primary scaffold for synthesizing pteridines (e.g., methotrexate analogs) , purines , and fused heterocycles . Historically pivotal in the mid-20th-century race for antimetabolites, it remains relevant today in fragment-based drug discovery (FBDD) for kinase and DNA polymerase inhibitors.

Chemical Identity Details
IUPAC Name 2-(Methylsulfanyl)pyrimidine-4,6-diamine
CAS Number 1005-39-6
Molecular Formula C₅H₈N₄S
Molecular Weight 156.21 g/mol
Key Functionality SMe (Electrophilic site via SNAr), –NH₂ (Nucleophilic sites)

Historical Genesis & Evolution

The discovery of 2-(methylthio)pyrimidine-4,6-diamine is inextricably linked to the "Golden Age" of pyrimidine chemistry (1940s–1950s), driven by the search for folic acid antagonists and nucleic acid precursors.

The Traube Legacy and the Isothiourea Breakthrough

Early pyrimidine synthesis, pioneered by Wilhelm Traube, relied on condensing guanidine or thiourea with dicarbonyls. However, the specific need for a 2-substituted derivative that could be selectively functionalized led to the adoption of S-methylisothiourea as a starting material.

  • The Innovation: Unlike thiourea, which yields a 2-thiol (or thione) requiring subsequent handling, S-methylisothiourea introduces the sulfur already protected and activated as a thioether.

  • The Malononitrile Route: The condensation of S-methylisothiourea with malononitrile was established as the most atom-economical route. This reaction bypassed the need for chlorination (using POCl₃) typically required to activate oxo-pyrimidines, offering a direct path to the diamine.

Role in Antifolate Discovery

In the 1950s, as researchers at Lederle Laboratories and the Burroughs Wellcome Company (including Nobel laureates Hitchings and Elion) explored folate antagonists, this scaffold emerged as a key precursor. It allowed for the construction of the 2,4-diaminopteridine core found in Methotrexate and Aminopterin by condensing the 4,6-diamine with alpha-halo ketones or similar electrophiles.

Synthetic Methodologies

This section details the two primary routes to the scaffold. Protocol A is the industry standard for high-throughput synthesis due to its convergent nature.

Protocol A: The Isothiourea-Malononitrile Condensation

This "self-validating" protocol relies on the thermodynamic stability of the aromatic pyrimidine ring to drive the reaction to completion.

Reagents:

  • S-Methylisothiourea sulfate (SMIS)

  • Malononitrile[1][2][3][4][5]

  • Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe)

  • Solvent: Ethanol (EtOH)[6]

Step-by-Step Workflow:

  • Free Base Liberation: SMIS is suspended in EtOH. NaOEt (2.1 equivalents) is added to neutralize the sulfate and generate the free isothiourea base in situ.

  • Condensation: Malononitrile (1.0 equivalent) is added. The methylene protons of malononitrile (pKa ~11) are deprotonated by the base.

  • Cyclization: The mixture is refluxed for 3–5 hours. The nucleophilic nitrogen of the isothiourea attacks the nitrile carbon, followed by a second intramolecular attack to close the ring.

  • Isolation: The reaction is cooled. The product often precipitates directly or can be induced by water addition. Filtration yields the yellow crystalline solid.

Mechanism of Action: The reaction proceeds via a stepwise nucleophilic addition-elimination sequence.

Synthesis SMIS S-Methylisothiourea (Nucleophile) Inter Amidine Intermediate SMIS->Inter Base / EtOH Nucleophilic Attack Malo Malononitrile (Electrophile) Malo->Inter Prod 2-(Methylthio)pyrimidine- 4,6-diamine Inter->Prod Cyclization (Tautomerization)

Figure 1: Convergent synthesis via condensation of S-methylisothiourea and malononitrile.

Protocol B: S-Methylation of 4,6-Diamino-2-mercaptopyrimidine

Used when starting from the 2-thiol derivative (DAMP).

  • Dissolution: Dissolve 4,6-diamino-2-mercaptopyrimidine in dilute NaOH.

  • Methylation: Add Methyl Iodide (MeI) or Dimethyl Sulfate dropwise at 0–5°C.

  • Precipitation: The S-methylated product precipitates as the reaction proceeds due to reduced solubility compared to the thiolate salt.

Reactivity & Medicinal Applications

The chemical utility of 2-(methylthio)pyrimidine-4,6-diamine lies in its orthogonal reactivity . The SMe group is stable enough to survive ring closure reactions (e.g., forming pteridines) but reactive enough to be displaced by amines at higher temperatures or with oxidation.

The "SMe" Displacement (SNAr)

The methylthio group is a "masked" leaving group.

  • Direct Displacement: Reaction with primary/secondary amines at high temperature (>150°C) yields 2,4,6-triaminopyrimidines .

  • Oxidative Activation: Oxidation with m-CPBA or Oxone converts SMe to the Sulfone (SO₂Me), a highly reactive leaving group displaceable under mild conditions.

Pteridine Construction (The Timmis Synthesis)

This is the most historically significant application. Condensing the 4,6-diamine with


-dicarbonyls or 

-halocarbonyls builds the pyrazine ring, forming the pteridine core.

Pathway Visualization:

Reactivity Core 2-(Methylthio)pyrimidine- 4,6-diamine Oxidation Oxidation (m-CPBA) Core->Oxidation Triamino 2,4,6-Triaminopyrimidines (Kinase Inhibitors) Core->Triamino Heat / R-NH2 (Direct) Nitroso Nitrosation (NaNO2/AcOH) Core->Nitroso Sulfone 2-Sulfonyl derivative (Super-Electrophile) Oxidation->Sulfone Sulfone->Triamino R-NH2 Tetramine 2-SMe-4,5,6-Triaminopyrimidine Nitroso->Tetramine Reduction Pteridine Pteridines/Purines (Antifolates) Tetramine->Pteridine Glyoxal/Formic Acid

Figure 2: Divergent synthesis pathways: S-displacement vs. Ring fusion.

Modern Case Studies
  • Malaria (PfDNA Pol): Recent screens (e.g., J. Biomol.[7] Screen. 2014) identified derivatives of this scaffold as inhibitors of the apicoplast DNA polymerase in Plasmodium falciparum.[7] The 2-SMe group provides a hydrophobic anchor in the binding pocket.

  • Metal Coordination: The N-S chelation motif allows for the formation of Ag(I) and Pd(II) complexes, which have been investigated for antitumor properties, leveraging the soft-soft interaction between the sulfur and the metal center.

References

  • Synthesis via Malononitrile

    • Organic Syntheses, Coll.[4][8] Vol. 3, p. 535 (1955); Vol. 24, p. 65 (1944). (Foundational method for isothiourea condensations).

    • Sammelson, R. E., et al. "Efficient One-Pot Reductive Alkylations of Malononitrile..."[2] Synthesis, 2008.[1][2][7] Link

  • Structural Characterization & Metal Complexes

    • Lynch, D. E., & McClenaghan, I. "4,6-Dichloro-2-(methylthio)pyrimidine." Acta Crystallographica Section C, 2000.[9] Link

    • "Spectroscopic studies of some Pd(II), Pt(II), Ag(I), and Au(III) complexes of 4,6-diamino-2-thiopyrimidine..."[10] Canadian Journal of Chemistry, 1988, 66(2): 249-255.[11][12] Link[10]

  • Medicinal Chemistry (Antifolates & Antivirals)

    • Roth, B., et al. "2,4-Diamino-5-benzylpyrimidines as antibacterial agents." Journal of Medicinal Chemistry, 1980. (Contextualizes the diamino-pyrimidine scaffold).
    • "Discovery of small molecule inhibitors of Plasmodium falciparum apicoplast DNA polymerase."[7] Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.[7] Link

  • S-Alkylation Protocols

    • "2-(Heptylthio)pyrimidine-4,6-diamine."[13] Molbank, 2020. Link

Sources

Exploratory

Unlocking the Therapeutic Potential of 2-(Methylthio)pyrimidine-4,6-diamine: A Technical Guide for Drug Discovery

Introduction: The Prominence of the Pyrimidine Scaffold in Medicinal Chemistry The pyrimidine ring is a foundational heterocyclic structure in medicinal chemistry, integral to the building blocks of life such as nucleic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a foundational heterocyclic structure in medicinal chemistry, integral to the building blocks of life such as nucleic acids (cytosine, thymine, and uracil) and various vitamins and cofactors.[1] This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in drug discovery, serving as the core of numerous therapeutic agents with a broad spectrum of activities.[2] Pyrimidine derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and antiviral drugs.[2][3] This guide focuses on a specific, yet highly promising, member of this family: 2-(Methylthio)pyrimidine-4,6-diamine . While direct biological data on this precise molecule is emerging, the extensive research into its close derivatives underscores the immense potential of this core scaffold. This document will serve as an in-depth technical resource for researchers, scientists, and drug development professionals, exploring the known and potential biological activities of 2-(Methylthio)pyrimidine-4,6-diamine and providing a framework for its future investigation and development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-(Methylthio)pyrimidine-4,6-diamine is essential for its application in drug discovery, influencing its solubility, membrane permeability, and interaction with biological targets.

PropertyValueReference
CAS Number 1005-39-6[4]
Molecular Formula C₅H₈N₄S[4]
Molecular Weight 156.21 g/mol [4]
Appearance Bright yellow crystalline powder[2]
Melting Point 189-193 °C[2]
pKa 5.15 ± 0.10 (Predicted)[2]

Synthesis of the 2-(Methylthio)pyrimidine-4,6-diamine Scaffold

The synthesis of 2-(alkylthio)pyrimidine-4,6-diamines is typically achieved through the S-alkylation of the corresponding 4,6-diamino-2-mercaptopyrimidine precursor. This straightforward and efficient method allows for the introduction of various alkyl groups at the 2-position, facilitating the generation of diverse chemical libraries for biological screening.

A general synthetic approach, adapted from the synthesis of 2-(heptylthio)pyrimidine-4,6-diamine, is outlined below.[5]

Synthesis_Workflow cluster_0 Step 1: Salt Formation cluster_1 Step 2: S-Alkylation cluster_2 Step 3: Work-up & Purification DAMP 4,6-Diamino-2-mercaptopyrimidine (DAMP) Salt Sodium Salt of DAMP DAMP->Salt Stir at RT Base Base (e.g., NaOH) in Solvent (e.g., Methanol) Base->Salt Product 2-(Methylthio)pyrimidine-4,6-diamine Salt->Product Stir at elevated temp. AlkylHalide Methyl Iodide in Solvent (e.g., DMF) AlkylHalide->Product Workup Evaporation, Aqueous Work-up, Extraction Product->Workup PurifiedProduct Purified Product Workup->PurifiedProduct

Synthetic workflow for 2-(Methylthio)pyrimidine-4,6-diamine.

This synthetic versatility is a key advantage, enabling the systematic exploration of structure-activity relationships (SAR) by modifying the alkylthio substituent and other positions on the pyrimidine ring.

Anticancer Activity: A Promising Scaffold for Kinase Inhibition

The pyrimidine-4,6-diamine core is a validated scaffold for the development of potent and selective kinase inhibitors, a cornerstone of modern cancer therapy. Research has demonstrated that derivatives of this scaffold can exhibit significant anticancer activity, particularly in the context of hematological malignancies.

Mechanism of Action: Targeting FMS-like Tyrosine Kinase 3 (FLT3)

A significant breakthrough in the application of the pyrimidine-4,6-diamine scaffold is in the development of inhibitors for FMS-like Tyrosine Kinase 3 (FLT3).[6] FLT3 is a clinically validated target in acute myeloid leukemia (AML).[6]

Derivatives incorporating the pyrimidine-4,6-diamine core have been designed as Type-II kinase inhibitors.[6] These inhibitors bind to the inactive "DFG-out" conformation of the kinase, offering a potential for higher selectivity compared to Type-I inhibitors that target the highly conserved ATP-binding site.[6]

FLT3_Inhibition FLT3_inactive FLT3 Kinase (Inactive 'DFG-out' conformation) Binding Selective Binding FLT3_inactive->Binding Inhibitor Pyrimidine-4,6-diamine Derivative (Type-II Inhibitor) Inhibitor->Binding No_ATP_Binding ATP Binding Blocked Binding->No_ATP_Binding No_Phosphorylation Inhibition of Downstream Signaling No_ATP_Binding->No_Phosphorylation Apoptosis Apoptosis of AML Cells No_Phosphorylation->Apoptosis

Mechanism of FLT3 inhibition by pyrimidine-4,6-diamine derivatives.
Quantitative Analysis: Potency and Selectivity

A key derivative from these studies, compound 13a , demonstrated a potent inhibitory effect against the FLT3 kinase with an IC₅₀ value of 13.9 ± 6.5 nM .[6] Importantly, this compound exhibited high selectivity over the closely related c-KIT kinase, a crucial factor as dual inhibition of FLT3 and c-KIT can lead to dose-limiting myelosuppression.[6]

CompoundTarget KinaseIC₅₀ (nM)Reference
13a FLT313.9 ± 6.5[6]

This data strongly suggests that the 2-(methylthio)pyrimidine-4,6-diamine scaffold is a highly promising starting point for the rational design of next-generation, selective FLT3 inhibitors for the treatment of AML.

Antimicrobial and Antibiofilm Activity

The emergence of multidrug-resistant bacteria presents a global health crisis, necessitating the discovery of novel antimicrobial agents. Pyrimidine derivatives have long been recognized for their antibacterial properties.[5]

Mechanism of Action: Disruption of Bacterial Growth and Biofilm Formation

While the precise antibacterial mechanism of 2-(methylthio)pyrimidine-4,6-diamine is yet to be fully elucidated, related multisubstituted pyrimidines have been shown to effectively inhibit both planktonic bacterial growth and the formation of biofilms.[1] Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics.[1] The ability of these compounds to tackle biofilms makes them particularly attractive for further development.

Quantitative Analysis: Minimum Inhibitory Concentration (MIC)

Studies on 2,4,5,6-tetrasubstituted pyrimidines have demonstrated their efficacy against Staphylococcus aureus, a significant human pathogen. Several derivatives exhibited potent activity with Minimum Inhibitory Concentration (MIC) values below 60 µM.[1] For instance, one of the most active derivatives displayed a MIC value of 40 µM against two different S. aureus strains.[1]

Compound ClassBacterial StrainMIC (µM)Reference
Multisubstituted PyrimidinesS. aureus ATCC 25923< 60[1]
Multisubstituted PyrimidinesS. aureus Newman< 60[1]

These findings highlight the potential of the 2-(methylthio)pyrimidine-4,6-diamine scaffold in the development of new antibacterial and antibiofilm agents.

Potential Anti-inflammatory and Antiviral Activities

The broad biological activity profile of pyrimidine derivatives extends to potential anti-inflammatory and antiviral applications.

Anti-inflammatory Potential

Pyrimidine derivatives have been shown to exert anti-inflammatory effects by modulating key inflammatory mediators.[7] Their mechanisms can involve the inhibition of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, as well as enzymes like COX-2.[1] This suggests that 2-(methylthio)pyrimidine-4,6-diamine and its analogs could be explored for the treatment of various inflammatory conditions.

Antiviral Potential

A wide range of pyrimidine derivatives have been investigated for their antiviral activity against numerous viruses, including influenza virus, herpes virus, and HIV.[8][9] For example, 2-substituted methylthio-1,3,4-oxadiazole derivatives containing a pyrimidine moiety have shown good antiviral activity against the tobacco mosaic virus (TMV), with some compounds exhibiting EC₅₀ values comparable to or better than the commercial antiviral agent Ningnanmycin. One notable derivative, compound 8i , displayed an EC₅₀ of 246.48 µg/mL.

Experimental Protocols

To facilitate further research into the biological activities of 2-(Methylthio)pyrimidine-4,6-diamine, detailed protocols for key in vitro assays are provided below.

Protocol 1: MTT Assay for Anticancer Activity (Cell Viability)

This protocol outlines the determination of the cytotoxic effects of 2-(Methylthio)pyrimidine-4,6-diamine on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of 2-(Methylthio)pyrimidine-4,6-diamine in DMSO. Serially dilute the compound in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubate_24h Incubate for 24h Cell_Seeding->Incubate_24h Compound_Treatment Add Test Compound Incubate_24h->Compound_Treatment Incubate_48_72h Incubate for 48-72h Compound_Treatment->Incubate_48_72h MTT_Addition Add MTT Reagent Incubate_48_72h->MTT_Addition Incubate_4h Incubate for 4h MTT_Addition->Incubate_4h Solubilization Dissolve Formazan Crystals Incubate_4h->Solubilization Read_Absorbance Measure Absorbance at 570 nm Solubilization->Read_Absorbance Data_Analysis Calculate IC50 Read_Absorbance->Data_Analysis End End Data_Analysis->End

Workflow for the MTT cell viability assay.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol details the determination of the MIC of 2-(Methylthio)pyrimidine-4,6-diamine against bacterial strains.

Principle: The broth microdilution method is a standard technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of 2-(Methylthio)pyrimidine-4,6-diamine in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB) to obtain a range of concentrations.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., S. aureus) in MHB, adjusted to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

MIC_Determination_Workflow Start Start Compound_Dilution Serial Dilution of Compound in 96-well Plate Start->Compound_Dilution Inoculation Inoculate Wells Compound_Dilution->Inoculation Inoculum_Prep Prepare Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubate for 18-24h Inoculation->Incubation Read_Results Visually Inspect for Growth Incubation->Read_Results Determine_MIC Identify Lowest Concentration with No Growth (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for MIC determination by broth microdilution.

Conclusion and Future Directions

The 2-(methylthio)pyrimidine-4,6-diamine scaffold represents a highly valuable and versatile platform for the discovery of new therapeutic agents. The compelling evidence from studies on its derivatives, particularly in the fields of oncology and infectious diseases, strongly supports the continued investigation of this core structure. The potent and selective inhibition of FLT3 by pyrimidine-4,6-diamine derivatives highlights a clear path forward for the development of novel treatments for acute myeloid leukemia. Furthermore, the demonstrated antibacterial and antibiofilm activities suggest that this scaffold could be instrumental in addressing the growing threat of antibiotic resistance.

Future research should focus on a systematic biological evaluation of 2-(methylthio)pyrimidine-4,6-diamine itself to establish baseline activity data. Subsequently, the generation of focused chemical libraries based on this scaffold, coupled with high-throughput screening, will be crucial for identifying lead compounds with optimized potency, selectivity, and pharmacokinetic properties. The detailed protocols provided herein offer a robust framework for initiating such investigations. The continued exploration of the 2-(methylthio)pyrimidine-4,6-diamine core holds significant promise for the development of the next generation of targeted therapies.

References

  • Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. (2021, April 12). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[2'-alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • 2-(Heptylthio)pyrimidine-4,6-diamine. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • Multisubstituted pyrimidines effectively inhibit bacterial growth and biofilm formation of Staphylococcus aureus. (2021, April 12). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • 2-(methylthio)pyrimidine-4,6-diamine. (n.d.). ChemBK. Retrieved January 30, 2026, from [Link]

  • 2-(Heptylthio)pyrimidine-4,6-diamine. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT. (2018, February 27). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • Synthesis and biological activity of 125I/127I-phenylboronic acid derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. (2022, May 27). I.R.I.S. Institutional Research Information System. Retrieved January 30, 2026, from [Link]

  • Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • Synthesis and biological screening of new thiadiazolopyrimidine-based polycyclic compounds. (2021, August 3). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • 2-(Methylthio)pyrimidine-4,6-diamine. (n.d.). J&K Scientific. Retrieved January 30, 2026, from [Link]

  • Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • Synthesis, Antiviral and Cytotoxic Activity of 2‐(Alkylthio)‐6‐benzhydryl‐4(3H)‐pyrimidinones. (2020, August 7). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine. (n.d.). Google Patents.
  • Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (2021, July 12). Frontiers. Retrieved January 30, 2026, from [Link]

  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • Antifungal Activity of a Library of Aminothioxanthones. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Anti-influenza Virus Activity of Methylthio-Formycin Distinct From That of T-705. (2022, February 17). Frontiers. Retrieved January 30, 2026, from [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • 4,6-Dichloro-2-(methylthio)pyrimidine. (2020, August 6). ResearchGate. Retrieved January 30, 2026, from [Link]

Sources

Foundational

Theoretical and Computational Profiling of 2-(Methylthio)pyrimidine-4,6-diamine

Electronic Structure, Reactivity, and Pharmacological Potential Executive Summary 2-(Methylthio)pyrimidine-4,6-diamine (CAS: 1005-39-6) represents a critical scaffold in medicinal chemistry, serving as a precursor for an...

Author: BenchChem Technical Support Team. Date: February 2026

Electronic Structure, Reactivity, and Pharmacological Potential

Executive Summary

2-(Methylthio)pyrimidine-4,6-diamine (CAS: 1005-39-6) represents a critical scaffold in medicinal chemistry, serving as a precursor for antifolates, antivirals, and kinase inhibitors. Unlike its parent 2-thioxo derivatives, the S-methylated motif "locks" the sulfur in a thioether configuration, significantly altering the molecule's tautomeric landscape and electronic distribution.

This guide provides a comprehensive theoretical analysis of this molecule. We synthesize Density Functional Theory (DFT) data, spectroscopic predictions, and molecular docking potentials to create a roadmap for researchers utilizing this compound in drug discovery.

Structural Basis and Tautomeric Landscape

The core reactivity of 2-(Methylthio)pyrimidine-4,6-diamine is dictated by the competition between its aromatic pyrimidine ring and the exocyclic substituents.

The "Locked" Thioether Effect

In 4,6-diamino-2-mercaptopyrimidine (the precursor), a thione-thiol tautomeric equilibrium exists. Methylation at the sulfur atom fixes the structure into the thiol-ether form . This prevents the formation of the C=S thione bond, forcing the pyrimidine ring to maintain aromaticity.

  • Implication: The N1 and N3 atoms remain excellent hydrogen bond acceptors, while the exocyclic amino groups at C4 and C6 act as hydrogen bond donors.

  • Electronic Consequence: The

    
     group acts as a weak electron donor via the mesomeric effect (+M), but the inductive withdrawal (-I) of the sulfur also plays a role.
    
Geometry Optimization (DFT Protocol)

To accurately predict the behavior of this molecule, geometry optimization is performed using the B3LYP hybrid functional.

Recommended Computational Level: B3LYP/6-311++G(d,p)

Key Geometric Parameters (Predicted):

Parameter Bond/Angle Predicted Value (Å/°) Causality
Bond Length C2-S 1.75 - 1.77 Å Single bond character, strengthened by partial double bond resonance.
Bond Length C4-N(amino) 1.34 - 1.36 Å Partial double bond character due to lone pair delocalization into the ring.

| Bond Angle | N1-C2-N3 | ~126° | Expanded angle due to the steric bulk of the S-Me group and lone pair repulsion. |

Electronic Structure Profiling

Understanding the Frontier Molecular Orbitals (FMOs) is essential for predicting chemical reactivity and biological interaction.

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) represents the electron-donating ability, while the Lowest Unoccupied Molecular Orbital (LUMO) represents electron-accepting potential.

  • HOMO Localization: Concentrated primarily on the sulfur atom and the exocyclic amino nitrogens . These are the sites most susceptible to electrophilic attack (e.g., metabolic oxidation).

  • LUMO Localization: Delocalized across the pyrimidine ring carbons (C4, C5, C6) and ring nitrogens. These sites are targets for nucleophilic attack.

Reactivity Descriptors:

  • Chemical Hardness (

    
    ):  High. The aromatic system is stable, resisting spontaneous decomposition.
    
  • Electrophilicity Index (

    
    ):  Moderate. It suggests the molecule can act as a Michael acceptor under specific catalytic conditions.
    
Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, guiding non-covalent bonding predictions in docking studies.

  • Negative Potential (Red): Ring Nitrogens (N1, N3). Interaction: H-bond Acceptors.

  • Positive Potential (Blue): Amino Protons (

    
    ). Interaction:  H-bond Donors.
    
  • Neutral/Green: Methylthio group (Hydrophobic pocket interaction).

Spectroscopic Validation (In Silico vs. Experimental)

Theoretical predictions must be validated against experimental spectra. The following data correlates calculated vibrational modes with experimental IR/NMR signals.

Vibrational Spectroscopy (FT-IR)

Scaling Factor for B3LYP/6-311G(d,p): 0.967

Functional GroupModeExperimental

(

)
Theoretical

(

)
Assignment

Asym. Stretch3410 - 34703450 - 3500Free amino group vibration.

Sym. Stretch3320 - 33603350 - 3390H-bonded amino group vibration.
C=N Ring Stretch1560 - 15901580 - 1610Pyrimidine ring breathing.
C-S Stretch680 - 700690 - 710Thioether linkage.
NMR Shift Prediction ( NMR in DMSO- )
  • 
    :  A sharp singlet at 
    
    
    
    2.4 - 2.5 ppm.
  • Pyrimidine H5: A singlet at

    
     5.3 - 5.5 ppm (shielded by the two amino groups).
    
  • 
    :  Broad singlet at 
    
    
    
    6.0 - 6.5 ppm (exchangeable with
    
    
    ).

Pharmacological Potential & Molecular Docking[1][2][3][4]

The 2,4,6-substituted pyrimidine scaffold is a "privileged structure" in medicinal chemistry.

Target Identification

Based on structural homology to known drugs (e.g., Trimethoprim, Methotrexate), 2-(Methylthio)pyrimidine-4,6-diamine is theoretically primed to inhibit:

  • Dihydrofolate Reductase (DHFR): The diamine motif mimics the pteridine ring of folate.

  • Cyclin-Dependent Kinase 2 (CDK2): ATP-competitive inhibition via the hinge region.

Interaction Workflow (Graphviz)

The following diagram illustrates the computational workflow for validating the binding affinity of this ligand.

DockingWorkflow cluster_prep Ligand Optimization Ligand Ligand Preparation (2-MeS-Pyrim-4,6-diamine) Docking Docking Algorithm (AutoDock Vina / Glide) Ligand->Docking .pdbqt Protein Target Preparation (e.g., DHFR PDB: 1DLS) Grid Grid Box Generation (Center: Active Site) Protein->Grid Grid->Docking Coordinates Analysis Interaction Profiling (H-Bonds, Hydrophobic) Docking->Analysis Binding Energy (∆G < -6.0 kcal/mol) DFT DFT Geometry Opt (B3LYP/6-31G*) DFT->Ligand

Figure 1: Computational workflow for molecular docking validation. The ligand undergoes DFT optimization before being docked into the prepared protein grid.

Binding Mode Hypothesis

In the active site of DHFR, the N1 and 2-amino (from C2, if present) usually bind Asp27. However, for our 2-SMe analog:

  • Loss of Donor: The 2-position has no hydrogen donor (

    
     vs 
    
    
    
    ).
  • New Hydrophobic Contact: The

    
     group is predicted to occupy a hydrophobic pocket (e.g., near Leu/Ile residues), potentially compensating for the lost H-bond with increased van der Waals interactions.
    

Experimental Validation Protocols

To confirm theoretical findings, the following self-validating protocols are required.

Synthesis Verification (S-Methylation)

Objective: Synthesize 2-(Methylthio)pyrimidine-4,6-diamine from 4,6-diamino-2-mercaptopyrimidine.

  • Dissolution: Dissolve 1 eq. of 4,6-diamino-2-mercaptopyrimidine in 1M NaOH (1.1 eq). Why: Deprotonate the thiol to form the more nucleophilic thiolate anion.

  • Alkylation: Add 1.1 eq. of Methyl Iodide (MeI) dropwise at

    
    . Why: Control the exothermic reaction and prevent N-methylation (S-methylation is kinetically favored).
    
  • Precipitation: Stir at RT for 2 hours. Neutralize with dilute HCl. The product precipitates.

  • Validation: Check melting point (

    
    ) and disappearance of the SH stretch in IR (
    
    
    
    ).
Biological Assay (Kinase Inhibition)

Protocol: ADP-Glo™ Kinase Assay.

  • Incubate Recombinant CDK2/CyclinE with the compound (0.1 - 10

    
    ).
    
  • Add ATP and substrate (Retinoblastoma protein).

  • Measure luminescence.

  • Self-Validation: Use Flavopiridol as a positive control. If Flavopiridol fails, the assay is invalid.

References

  • Synthesis and Characterization of S-alkylated Pyrimidines: Title: Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles (Analogous Spectroscopic Methods). Source: MDPI, 2024. URL:[Link]

  • DFT Studies on Pyrimidine Derivatives: Title: A DFT Study and Hirshfeld Surface Analysis of ... 2-Methylthio(methylsulfonyl)-[1,2,4]triazolo[1,5-a]quinazolines. Source: MDPI, 2023. URL:[Link][1]

  • Molecular Docking of Pyrimidines: Title: Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Source: PMC (NIH), 2022. URL:[Link]

  • Spectroscopic Data (Heptyl Analog Proxy): Title: 2-(Heptylthio)pyrimidine-4,6-diamine. Source: MDPI, Molbank, 2019. URL:[Link][1][2][3]

Sources

Protocols & Analytical Methods

Method

using 2-(Methylthio)pyrimidine-4,6-diamine in multi-component reactions

Application Note: High-Efficiency Synthesis of Fused Heterocycles Using 2-(Methylthio)pyrimidine-4,6-diamine Executive Summary 2-(Methylthio)pyrimidine-4,6-diamine (CAS: 1979-98-2) is a versatile binucleophilic precursor...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Fused Heterocycles Using 2-(Methylthio)pyrimidine-4,6-diamine

Executive Summary

2-(Methylthio)pyrimidine-4,6-diamine (CAS: 1979-98-2) is a versatile binucleophilic precursor essential for the synthesis of fused heterocyclic pharmacophores, specifically pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines . Its unique structure—featuring two amino groups at the C4 and C6 positions and a reactive C5 center activated by electron donation—makes it an ideal candidate for "One-Pot" Multi-Component Reactions (MCRs). This guide details optimized protocols for leveraging this molecule to construct bioactive scaffolds used in oncology and antimicrobial research.

Chemical Profile & Reactivity Analysis

To successfully utilize 2-(Methylthio)pyrimidine-4,6-diamine (referred to hereafter as DAMP ), researchers must understand its nucleophilic landscape. Unlike uracil derivatives, DAMP lacks carbonyl groups on the ring, which significantly alters its tautomeric profile and increases the nucleophilicity of the exocyclic amines.

PropertySpecification
Molecular Formula C5H8N4S
Molecular Weight 156.21 g/mol
Nucleophilic Sites N-4/N-6: Hard nucleophiles (amine condensation). C-5: Soft nucleophile (Michael addition).
Leaving Group -SMe (C-2): Displaceable by amines/hydrazines in late-stage functionalization.
Solubility Soluble in DMSO, DMF, hot Ethanol. Poorly soluble in Water.
Reactivity Pathway Diagram

The following diagram illustrates the competitive nucleophilic sites and the divergent pathways based on the electrophile partner.

ReactivityMap DAMP 2-(Methylthio)pyrimidine-4,6-diamine (Precursor) Intermediate Knoevenagel Adduct DAMP->Intermediate Pathway A PyridoPyrimidine Pyrido[2,3-d]pyrimidine (Fused Bicyclic) DAMP->PyridoPyrimidine + EMCA (Cyclocondensation) Aldehyde Aromatic Aldehydes (Electrophile 1) Aldehyde->Intermediate + Dimedone (-H2O) Dimedone Cyclic 1,3-Diketones (Electrophile 2) Dimedone->Intermediate EMCA Ethyl Ethoxymethylene Cyanoacetate PyrimidoQuinoline Pyrimido[4,5-b]quinoline (Fused Tricyclic) Intermediate->PyrimidoQuinoline + DAMP (Michael Addn @ C5)

Figure 1: Divergent synthesis pathways. Pathway A leads to tricyclic systems via MCR; the lower path leads to bicyclic systems.

Application I: Synthesis of Pyrimido[4,5-b]quinolines

Context: This protocol utilizes a 3-component reaction (3-CR) to fuse a quinoline ring onto the pyrimidine core. The resulting scaffold mimics deazaflavin analogues, which are potent tyrosine kinase inhibitors.

Mechanism
  • Knoevenagel Condensation: The aromatic aldehyde reacts with dimedone to form a benzylidene intermediate.

  • Michael Addition: The C-5 position of DAMP attacks the activated double bond of the benzylidene.

  • Cyclization: The amino group of DAMP condenses with the carbonyl of the dimedone moiety, followed by dehydration.

Experimental Protocol

Reagents:

  • Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde): 1.0 mmol[1]

  • Dimedone (5,5-dimethyl-1,3-cyclohexanedione): 1.0 mmol

  • 2-(Methylthio)pyrimidine-4,6-diamine (DAMP): 1.0 mmol

  • Catalyst: Ionic Liquid [bmim]Br (10 mol%) OR L-Proline (20 mol%).

  • Solvent: Ethanol/Water (1:1 v/v) or neat (if using Ionic Liquid).

Step-by-Step Workflow:

  • Preparation: In a 50 mL round-bottom flask, dissolve the aldehyde and dimedone in 5 mL of Ethanol/Water. Stir for 10 minutes at room temperature to initiate Knoevenagel condensation.

  • Addition: Add 1.0 mmol of DAMP and the catalyst (e.g., 20 mg L-Proline).

  • Reflux: Heat the mixture to reflux (80°C) for 3–5 hours. Monitor progress via TLC (Eluent: Ethyl Acetate/Hexane 4:6).

  • Precipitation: Upon completion, cool the reaction mixture to room temperature. The product usually precipitates as a solid.

  • Purification: Filter the precipitate. Wash with ice-cold water (2 x 10 mL) and cold ethanol (1 x 5 mL). Recrystallize from hot DMF/Ethanol if necessary.

Expected Yield: 85–92% Appearance: Yellow to pale orange solid.

Application II: Synthesis of Pyrido[2,3-d]pyrimidines

Context: This protocol focuses on creating bicyclic systems by reacting DAMP with acyclic electrophiles. These derivatives are structurally related to folate antagonists (e.g., Methotrexate).

Experimental Protocol

Reagents:

  • 2-(Methylthio)pyrimidine-4,6-diamine (DAMP): 1.0 mmol

  • Ethyl ethoxymethylene cyanoacetate (EMCA): 1.1 mmol

  • Solvent: Diphenyl ether (for thermal cyclization) or Ethanol (for catalytic).

  • Base: Anhydrous K2CO3 (if using Ethanol).

Step-by-Step Workflow (Thermal Method):

  • Mixing: Combine DAMP and EMCA in 3 mL of diphenyl ether.

  • Heating: Heat the mixture to 180–200°C for 30–60 minutes. Note: This high temperature drives the removal of ethanol and ensures thermodynamic cyclization.

  • Cooling & Isolation: Cool to room temperature. Add 10 mL of hexane to precipitate the product.

  • Filtration: Filter the solid and wash with diethyl ether to remove traces of diphenyl ether.

Step-by-Step Workflow (Green/Catalytic Method):

  • Mixing: Combine DAMP and aryl aldehyde (1.0 mmol) and malononitrile (1.0 mmol) in Ethanol (10 mL).

  • Catalyst: Add 10 mol% DABCO (1,4-diazabicyclo[2.2.2]octane).

  • Reflux: Reflux for 4 hours.

  • Workup: Cool and filter the precipitate.

Critical Process Parameters (CPP) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (<50%) Poor solubility of DAMP in the chosen solvent.Switch to a dipolar aprotic solvent like DMF or use an Ionic Liquid (e.g., [bmim]BF4) to enhance homogeneity.
Sticky Product Incomplete dehydration or oligomerization.Ensure the reaction runs for the full duration. Use Ethanol/Water recrystallization to remove oligomers.
Regio-isomerism Competition between N-attack and C-5 attack.Use soft Lewis acid catalysts (e.g., InCl3) to favor C-5 Michael addition over direct N-alkylation.
Workflow Logic Diagram

The following graph visualizes the decision matrix for selecting the correct protocol based on the desired pharmacophore.

Workflow Start Start: Select Target Scaffold Decision Target Structure? Start->Decision RouteA Tricyclic (Pyrimido-quinoline) Decision->RouteA Fused 6-6-6 System RouteB Bicyclic (Pyrido-pyrimidine) Decision->RouteB Fused 6-6 System ProcessA Reactants: Aldehyde + Dimedone Catalyst: L-Proline or Ionic Liquid Temp: 80°C RouteA->ProcessA ProcessB Reactants: EMCA or Malononitrile Catalyst: DABCO or Thermal Temp: Reflux or >180°C RouteB->ProcessB ResultA Isolate: Filter Precipitate Wash: Cold EtOH ProcessA->ResultA ResultB Isolate: Hexane Precipitation Wash: Diethyl Ether ProcessB->ResultB

Figure 2: Decision matrix for synthesis protocols.

References

  • Multicomponent synthesis of pyrimido[4,5-b]quinolines over a carbocationic catalytic system. Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis of Novel 4-Imino-6,8-Dimethyl-2-(Methylthio)-4H-Pyrimido[1,2-a]Pyrimidine-3-Carbonitrile. Source: Science Publishing Group URL:[2][Link][3][4][5]

  • Synthesis of 2-(heptylthio)pyrimidine-4,6-diamine via S-alkylation. Source: MDPI (Molbank) URL:[Link][3][5]

  • One-pot synthesis of novel pyrimido[4,5-b]quinolines and pyrido[2,3-d:6,5-d′]dipyrimidines using encapsulated-γ-Fe2O3 nanoparticles. Source: Indian Academy of Sciences URL:[Link]

Sources

Application

synthesis of antimicrobial agents from 2-(Methylthio)pyrimidine-4,6-diamine

Application Note: Strategic Synthesis of Antimicrobial Scaffolds from 2-(Methylthio)pyrimidine-4,6-diamine Part 1: Executive Summary & Chemical Profile The Pharmacophore: 2-(Methylthio)pyrimidine-4,6-diamine is a privile...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Antimicrobial Scaffolds from 2-(Methylthio)pyrimidine-4,6-diamine

Part 1: Executive Summary & Chemical Profile

The Pharmacophore: 2-(Methylthio)pyrimidine-4,6-diamine is a privileged scaffold in medicinal chemistry. It serves as a bio-isostere to the pteridine ring system found in folate, making it a critical precursor for Dihydrofolate Reductase (DHFR) inhibitors —a proven mechanism for broad-spectrum antibacterial and antifungal action.

Strategic Utility: Unlike simple pyrimidines, the 2-methylthio group acts as a "chemical handle." It provides a unique opportunity for late-stage diversification via nucleophilic aromatic substitution (


), while the 4,6-diamines offer sites for solubility modulation and pharmacophore extension.

Chemical Profile:

Property Specification
IUPAC Name 2-(methylsulfanyl)pyrimidine-4,6-diamine
Molecular Weight 156.21 g/mol
Appearance Off-white to pale yellow powder
Solubility Soluble in DMSO, DMF; sparingly soluble in water

| Key Reactivity | C2-SMe (Leaving Group), N4/N6 (Nucleophiles), C5 (Electrophilic Attack) |[1]

Part 2: Synthetic Workflows & Protocols

This guide details three distinct synthetic pathways to generate antimicrobial libraries.

Pathway A: Peripheral Modulation via Schiff Base Formation

Target: Lipophilicity adjustment and membrane permeability.

Rationale: The exocyclic amines at positions 4 and 6 are moderately nucleophilic. Condensing them with aromatic aldehydes creates azomethine (Schiff base) linkers. These linkers often improve cell wall penetration in Gram-positive bacteria (S. aureus) and introduce auxiliary binding motifs.

Protocol 1: Acid-Catalyzed Condensation Reagents: Glacial Acetic Acid, Ethanol (Abs), Substituted Benzaldehyde.[2]

  • Preparation: Dissolve 2-(Methylthio)pyrimidine-4,6-diamine (1.0 eq) in absolute ethanol (0.1 M concentration).

  • Activation: Add Glacial Acetic Acid (2-3 drops per mmol). Note: This protonates the aldehyde carbonyl, increasing electrophilicity.

  • Addition: Add the substituted aromatic aldehyde (2.1 eq for bis-substitution; 1.0 eq for mono-substitution).

  • Reflux: Heat to reflux (78°C) for 4–8 hours. Monitor via TLC (Mobile Phase: CHCl3:MeOH 9:1).

    • IPC (In-Process Control): Disappearance of the aldehyde spot and appearance of a fluorescent product spot.

  • Isolation: Cool to room temperature. Pour into ice-cold water.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/DMF (1:1).

Mechanism: Dehydration condensation where the amine lone pair attacks the carbonyl carbon, followed by proton transfer and water elimination.

Pathway B: Core Optimization via C2-Sulfonyl Displacement

Target: Binding affinity and metabolic stability.

Rationale: The 2-SMe group is a poor leaving group. To introduce diverse amines (morpholines, piperazines) at the 2-position—critical for solubility and target engagement—we must first activate the sulfur. Oxidation to the sulfone (-SO2Me) creates a "super-electrophile" at C2, facilitating mild


 under ambient conditions.

Protocol 2: Oxidation-Displacement Sequence Reagents: m-CPBA (meta-Chloroperoxybenzoic acid) or Oxone, DCM, Secondary Amine.

Step 1: Activation (Oxidation)

  • Dissolve starting material (1.0 eq) in DCM or Acetone.

  • Slowly add m-CPBA (2.2 eq) at 0°C.

  • Stir at RT for 2 hours.

  • IPC: TLC should show a significant polarity shift (Sulfone is more polar).

  • Quench with saturated NaHCO3, extract with DCM, and dry (MgSO4). Isolate the 2-(methylsulfonyl)pyrimidine-4,6-diamine intermediate.

Step 2: Substitution (


) 
  • Dissolve the sulfone intermediate (1.0 eq) in dry DMF or Dioxane.

  • Add the nucleophilic amine (e.g., N-methylpiperazine) (1.2 eq).

  • Add DIPEA (2.0 eq) as a base scavenger.

  • Stir at 60°C for 2–4 hours.

  • Validation: The sulfone is rapidly displaced.

  • Evaporate solvent and purify via Flash Chromatography (Silica gel).

Pathway C: Scaffold Extension (Pteridine Synthesis)

Target: DHFR Inhibition (Antifolate activity).[2]

Rationale: The C5 position is electron-rich. Nitrosation at C5, followed by reduction, yields a 4,5,6-triamine. This intermediate condenses with 1,2-dicarbonyls to form pteridines, mimicking the Methotrexate pharmacophore.

Protocol 3: Nitrosation-Cyclization

  • Nitrosation: Dissolve diamine in dilute HCl. Add NaNO2 (aq) dropwise at 0–5°C. The 5-nitroso derivative precipitates as a colored solid.

  • Reduction: Suspend the nitroso compound in water. Add sodium dithionite (Na2S2O4) until the color fades (formation of 4,5,6-triamine).

  • Cyclization: Immediately add a 1,2-dicarbonyl compound (e.g., Glyoxal or Benzil) to the reaction mixture.

  • Reflux: Heat for 2 hours. The pyrazine ring closes to form the pteridine core.

Part 3: Visualization & Logic

The following diagram illustrates the divergent synthesis pathways from the core scaffold.

G Start 2-(Methylthio) pyrimidine-4,6-diamine Aldehyde Ar-CHO / H+ Start->Aldehyde Oxidant mCPBA / Oxone Start->Oxidant NaNO2 NaNO2 / HCl Start->NaNO2 Schiff Schiff Base Derivatives (Azomethines) Aldehyde->Schiff Dehydration Sulfone 2-Mesyl Intermediate (Activated Core) Nucleophile R2NH / Heat Sulfone->Nucleophile AmineProd 2-Amino-substituted Analogs Oxidant->Sulfone Oxidation Nucleophile->AmineProd SnAr Displacement Nitroso 5-Nitroso Intermediate Cyclizer 1. Reduction 2. 1,2-Dicarbonyl Nitroso->Cyclizer Pteridine Pteridine/Fused Systems (DHFR Inhibitors) NaNO2->Nitroso Electrophilic Subst. Cyclizer->Pteridine Cyclization

Figure 1: Divergent synthetic pathways for the functionalization of the 2-(Methylthio)pyrimidine-4,6-diamine scaffold.

Part 4: Data Presentation & Biological Context[1][3][4][5][6][7][8][9]

Antimicrobial Activity Profile (Representative Data) Based on SAR trends for 2,4,6-substituted pyrimidines.[2][1]

Derivative ClassTarget OrganismPrimary MechanismEst. MIC Range (µg/mL)
Schiff Bases (4,6-bis) S. aureus (Gram+)Membrane Disruption4 – 16
2-Amino Variants E. coli (Gram-)DHFR Inhibition8 – 32
Fused Pteridines C. albicans (Fungi)Folate Antagonism2 – 8

Experimental Validation (MIC Assay Protocol):

  • Inoculum: Prepare

    
     CFU/mL bacterial suspension in Mueller-Hinton Broth.
    
  • Dosing: Dissolve synthesized compounds in DMSO. Serial dilute in 96-well plates.

  • Incubation: 37°C for 18–24 hours.

  • Readout: Determine Minimum Inhibitory Concentration (MIC) visually (turbidity) or via Resazurin dye (color change from blue to pink indicates growth).

References

  • Synthesis and antimicrobial evaluation of pyrimidin-2-amine analogues. Source: PubMed / NIH URL:[2][Link]

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (Validation of Sulfone displacement chemistry). Source: ACS Publications URL:[2][Link]

  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial Activities. Source: Der Pharma Chemica URL:[Link]

  • 2-(Heptylthio)pyrimidine-4,6-diamine: Synthesis via S-alkylation. Source: MDPI Molbank URL:[Link][3][4]

Sources

Method

Application Note: Analytical HPLC Method for 2-(Methylthio)pyrimidine-4,6-diamine

Executive Summary This application note details a robust, reverse-phase HPLC method for the quantification and impurity profiling of 2-(Methylthio)pyrimidine-4,6-diamine (CAS: 1005-39-6), a critical intermediate in the s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, reverse-phase HPLC method for the quantification and impurity profiling of 2-(Methylthio)pyrimidine-4,6-diamine (CAS: 1005-39-6), a critical intermediate in the synthesis of antiviral and anticancer therapeutics (e.g., Pagoclone analogues).

Unlike generic protocols, this guide addresses the specific physicochemical challenges of the analyte—specifically its basicity (predicted pKa ~5.15) and polarity. The method utilizes a pH-controlled mobile phase to ensure retention and peak symmetry, avoiding the common pitfalls of peak tailing associated with amino-pyrimidines.

Chemical Context & Properties[1][2][3][4][5][6][7][8][9][10]

Understanding the molecule is the first step in method design.

  • Analyte: 4,6-Diamino-2-(methylthio)pyrimidine[1][2][3]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    S[1][3]
  • Molecular Weight: 156.21 g/mol [2][3]

  • Solubility: Soluble in DMSO, Methanol; sparingly soluble in water (pH dependent).

  • pKa: ~5.15 (The pyrimidine ring nitrogens and exocyclic amines contribute to basicity).

Method Development Logic (Causality)
  • Challenge: At acidic pH (< 3.0), the molecule is fully protonated (ionized), leading to poor retention on standard C18 columns and potential elution in the void volume.

  • Solution: We employ a buffered mobile phase at pH 6.8 (Ammonium Acetate). At this pH, the molecule exists predominantly in its neutral form (pH > pKa), significantly increasing hydrophobic interaction with the stationary phase and ensuring adequate retention (

    
    ).
    
  • Column Choice: A "Base-Deactivated" (BDS) or modern hybrid-particle C18 column is selected to minimize secondary silanol interactions that cause tailing in amine-rich compounds.

Analytical Protocol

Instrumentation & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with Diode Array Detector (DAD).

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Ammonium Acetate (Analytical Reagent).

    • Milli-Q Water (18.2 MΩ·cm).

    • Glacial Acetic Acid (for pH adjustment).

Chromatographic Conditions
ParameterSpecificationRationale
Column Phenomenex Kinetex C18 (4.6 x 150 mm, 5 µm) or Waters XBridge C18End-capped packing prevents amine tailing.
Mobile Phase A 10 mM Ammonium Acetate (pH 6.8)Maintains analyte neutrality for retention.
Mobile Phase B AcetonitrileStrong solvent for elution.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Column Temp 30°CImproves mass transfer and reproducibility.
Injection Vol 10 µLStandard loop volume.
Detection UV at 254 nm (Bandwidth 4 nm)

for pyrimidine ring absorption.
Run Time 15 MinutesSufficient for impurity separation.
Gradient Program

A gradient is recommended to elute potential hydrophobic impurities (e.g., over-alkylated byproducts).

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0955Equilibrate
8.06040Linear Gradient
10.01090Wash
12.01090Hold Wash
12.1955Re-equilibrate
15.0955End

Sample Preparation Workflow

Standard Preparation:

  • Weigh 10 mg of Reference Standard into a 50 mL volumetric flask.

  • Dissolve in 5 mL DMSO (to ensure complete solubility).

  • Dilute to volume with Mobile Phase A .

  • Final Concentration: 0.2 mg/mL.

Sample Preparation:

  • Weigh 10 mg of Sample (solid or crude intermediate).

  • Dissolve in 5 mL DMSO.

  • Sonicate for 5 minutes.

  • Dilute to 50 mL with Mobile Phase A.

  • Filter through a 0.22 µm PTFE syringe filter before injection.

Workflow Visualization

The following diagram illustrates the logical flow of the sample preparation and analysis, ensuring data integrity.

G Start Raw Sample (Solid/Powder) Weigh Weigh 10mg Start->Weigh Dissolve Dissolve in 5mL DMSO Weigh->Dissolve Solubilization Dilute Dilute to 50mL with Mobile Phase A Dissolve->Dilute Buffer Compatibility Filter Filter (0.22 µm PTFE) Dilute->Filter Particulate Removal Inject HPLC Injection (10 µL) Filter->Inject Data Data Analysis (Integration @ 254nm) Inject->Data

Figure 1: Sample Preparation and Analysis Workflow for 2-(Methylthio)pyrimidine-4,6-diamine.

System Suitability Testing (SST)

To ensure the "Trustworthiness" of the data, the following SST parameters must be met before analyzing unknown samples.

ParameterAcceptance CriteriaPurpose
Retention Time (RT) 4.0 - 6.0 min (± 0.2 min)Confirms method specificity.
Tailing Factor (T)

1.5
Ensures peak symmetry (critical for amines).
Theoretical Plates (N)

5000
Confirms column efficiency.
RSD (Area)

2.0% (n=5 injections)
Confirms system precision.

Troubleshooting & Expert Insights

Peak Tailing[12]
  • Symptom: Asymmetrical peaks with a long tail.

  • Cause: Interaction of the amine groups with residual silanols on the silica support.

  • Fix: Ensure the column is "End-capped." If tailing persists, add 0.1% Triethylamine (TEA) to the mobile phase or increase the buffer concentration to 20 mM.

Retention Time Drift
  • Symptom: Peak elutes earlier in subsequent runs.

  • Cause: Mobile phase pH shift (evaporation of ammonia) or column dewetting.

  • Fix: Prepare fresh buffer daily. Ensure the column is re-equilibrated for at least 3 minutes (or 5 column volumes) between gradient runs.

Unknown Impurities
  • Likely Contaminant: 4,6-Diamino-2-mercaptopyrimidine (Starting Material).[4]

  • Behavior: Being more polar (thiol group vs. methylthio), this impurity will likely elute before the main peak (RT ~ 2-3 min).

  • Likely Contaminant: N-Methylated byproducts .

  • Behavior: If methylation occurs on the amine nitrogen rather than sulfur, these byproducts are often less polar and will elute after the main peak.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 67432, 2,4-Diamino-6-chloropyrimidine (Related Structure). Retrieved from [Link]

  • MDPI. (2020). Synthesis of 2-(Heptylthio)pyrimidine-4,6-diamine.[4] Molecules.[5][4][6][7][8][9][10][11] Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the NMR Characterization of 2-(Methylthio)pyrimidine-4,6-diamine Derivatives

Introduction: The Pivotal Role of Pyrimidine Derivatives in Modern Drug Discovery Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of Pyrimidine Derivatives in Modern Drug Discovery

Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including nucleosides and a multitude of therapeutic agents.[1] Their derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The 2-(methylthio)pyrimidine-4,6-diamine core, in particular, represents a privileged structure in the design of novel therapeutics. The precise and unambiguous structural characterization of these derivatives is paramount for understanding their structure-activity relationships (SAR) and for the advancement of new drug candidates.[3]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of ¹H, ¹³C, and advanced 2D-NMR techniques for the characterization of 2-(methylthio)pyrimidine-4,6-diamine and its analogs. The protocols and insights provided herein are designed to ensure data integrity, facilitate accurate spectral interpretation, and streamline the characterization workflow.

Core Principles of NMR Analysis for 2-(Methylthio)pyrimidine-4,6-diamine Derivatives

A thorough understanding of the expected NMR spectral features of the 2-(methylthio)pyrimidine-4,6-diamine core is fundamental to accurate structural assignment. The electronic environment of each proton and carbon atom dictates its chemical shift (δ), while through-bond scalar couplings between neighboring protons give rise to characteristic splitting patterns (multiplicities).

¹H NMR Spectral Features:

  • Pyrimidine Ring Proton (H-5): This is typically the most deshielded proton on the pyrimidine ring, appearing as a singlet in the aromatic region of the spectrum. Its chemical shift is highly sensitive to the nature of substituents on the ring.

  • Amine Protons (NH₂): The protons of the two amino groups at the C-4 and C-6 positions are often observed as a broad singlet. Their chemical shift can be highly variable and is dependent on the solvent, concentration, and temperature. In some cases, these protons may exchange with deuterium in deuterated protic solvents (e.g., D₂O, CD₃OD), leading to a decrease or disappearance of their signal.

  • Methylthio Protons (S-CH₃): The three protons of the methylthio group will appear as a sharp singlet in the aliphatic region of the spectrum. Its chemical shift is a reliable indicator of the presence of this functional group.

¹³C NMR Spectral Features:

  • Pyrimidine Ring Carbons (C-2, C-4, C-5, C-6): The chemical shifts of the pyrimidine ring carbons are characteristic of their electronic environment. The carbon bearing the methylthio group (C-2) and the carbons attached to the amino groups (C-4 and C-6) are typically found at the downfield end of the spectrum. The C-5 carbon, bonded to a proton, will appear further upfield.

  • Methylthio Carbon (S-CH₃): The carbon of the methylthio group will resonate in the aliphatic region of the ¹³C NMR spectrum.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation. The following protocol outlines the steps for preparing a high-quality NMR sample of a 2-(methylthio)pyrimidine-4,6-diamine derivative.

Materials:

  • 2-(Methylthio)pyrimidine-4,6-diamine derivative (5-10 mg for ¹H NMR, 20-30 mg for ¹³C NMR)

  • High-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃, CD₃OD)[5]

  • High-quality 5 mm NMR tubes

  • Glass vials

  • Pasteur pipettes and cotton wool or a syringe filter

  • Vortex mixer

Procedure:

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble.[6] For polar compounds like 2-(methylthio)pyrimidine-4,6-diamine derivatives, DMSO-d₆ is often a suitable choice.[6]

  • Sample Weighing: Accurately weigh the desired amount of the compound into a clean, dry glass vial.[7]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[8]

  • Mixing: Gently vortex the vial to ensure complete dissolution of the sample.[7]

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution. This can be achieved by passing the solution through a small plug of cotton wool at the bottom of a Pasteur pipette directly into the NMR tube.[7][8]

  • Transfer to NMR Tube: Carefully transfer the filtered solution into a clean, dry NMR tube to a height of approximately 4-5 cm.[7][8]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Protocol 2: NMR Data Acquisition

The following are general parameters for acquiring high-quality 1D and 2D NMR spectra on a standard 400 or 500 MHz NMR spectrometer. These parameters may need to be optimized for specific instruments and samples.

1D ¹H NMR Acquisition:

ParameterRecommended Value
Spectrometer Frequency400 or 500 MHz
Pulse ProgramStandard single-pulse
Number of Scans16-64 (depending on concentration)
Relaxation Delay1-2 seconds
Acquisition Time2-4 seconds
Spectral Width12-16 ppm

1D ¹³C NMR Acquisition:

ParameterRecommended Value
Spectrometer Frequency100 or 125 MHz
Pulse ProgramProton-decoupled single-pulse
Number of Scans1024-4096 (or more)
Relaxation Delay2 seconds
Acquisition Time1-2 seconds
Spectral Width200-240 ppm

2D NMR Acquisition (COSY, HSQC, HMBC):

For unambiguous assignment of all proton and carbon signals, the acquisition of 2D NMR spectra is highly recommended.[9]

  • COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, which is particularly useful for identifying adjacent protons.[10]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.[11]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular structure.[2]

Standard pulse programs available on the spectrometer software should be utilized for these experiments. The number of scans and other parameters will need to be adjusted based on the sample concentration.

Data Presentation and Spectral Interpretation

The following tables provide expected ¹H and ¹³C NMR chemical shifts for the parent compound, 2-(methylthio)pyrimidine-4,6-diamine, based on the analysis of structurally similar compounds and known substituent effects.[2][12]

Table 1: Predicted ¹H NMR Data for 2-(Methylthio)pyrimidine-4,6-diamine in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-5 (pyrimidine ring)~5.2s1H
NH₂ (amino groups)~6.5 (broad)s4H
S-CH₃ (methylthio)~2.4s3H

Table 2: Predicted ¹³C NMR Data for 2-(Methylthio)pyrimidine-4,6-diamine in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~170
C-4, C-6~164
C-5~80
S-CH₃~14

Note: The chemical shifts of the NH₂ protons can be highly variable and may be influenced by factors such as concentration and temperature.

Visualization of the NMR Characterization Workflow

The following diagram illustrates the logical workflow for the complete NMR characterization of a 2-(methylthio)pyrimidine-4,6-diamine derivative.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Compound Weigh Compound Solvent Select & Add Deuterated Solvent Compound->Solvent Dissolve Vortex to Dissolve Solvent->Dissolve Filter Filter into NMR Tube Dissolve->Filter H1_NMR 1D ¹H NMR Filter->H1_NMR C13_NMR 1D ¹³C NMR H1_NMR->C13_NMR COSY 2D COSY C13_NMR->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC Process Process Spectra (FT, Phasing, Baseline) HMBC->Process Assign_1D Assign 1D Spectra Process->Assign_1D Assign_2D Assign 2D Spectra Assign_1D->Assign_2D Structure Confirm Structure Assign_2D->Structure

Caption: Workflow for NMR characterization.

Trustworthiness and Self-Validation

The protocols described in this application note are designed to be self-validating. The combination of 1D and 2D NMR experiments provides a multi-faceted approach to structure elucidation.

  • Consistency Check: The number of signals in the ¹H and ¹³C NMR spectra should be consistent with the number of unique protons and carbons in the proposed structure.

  • Cross-Verification with 2D NMR: The assignments made from the 1D spectra should be unequivocally confirmed by the correlations observed in the 2D spectra. For instance, an HSQC experiment will directly link a proton signal to its attached carbon signal, leaving no room for ambiguity. HMBC correlations will further validate the connectivity of the molecular fragments.

  • Comparison with Analogous Structures: The observed chemical shifts should be in good agreement with those reported for structurally similar compounds in the literature, taking into account the electronic effects of different substituents.[12]

By following these protocols and principles of data interpretation, researchers can have high confidence in the structural assignments of their 2-(methylthio)pyrimidine-4,6-diamine derivatives.

References

  • Bruker. (n.d.). NMR Spectrometers. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • Elgemeie, G. H., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega. Retrieved from [Link]

  • Chemsrc. (2025). 2-(methylthio)pyrimidine-4,6-diol. Retrieved from [Link]

  • University of Wisconsin. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 15(12), 1357-1360.
  • UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]

  • MDPI. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • University of Reading. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • J&K Scientific. (n.d.). 2-(Methylthio)pyrimidine-4,6-diamine. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • MDPI. (2019). 2-(Heptylthio)pyrimidine-4,6-diamine. Retrieved from [Link]

  • Davoren, E., & Mason, S. (2023). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols, 4(2), 102181.
  • University of Toronto. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ChemBK. (n.d.). 2-(methylthio)pyrimidine-4,6-diamine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). NMR methods for the analysis of mixtures. Retrieved from [Link]

Sources

Method

application of 2-(Methylthio)pyrimidine-4,6-diamine in agricultural chemistry

Application Note: 2-(Methylthio)pyrimidine-4,6-diamine in Agricultural Chemistry Part 1: Executive Summary & Chemical Profile 2-(Methylthio)pyrimidine-4,6-diamine (CAS 1005-39-6) is a high-value heterocyclic intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(Methylthio)pyrimidine-4,6-diamine in Agricultural Chemistry

Part 1: Executive Summary & Chemical Profile

2-(Methylthio)pyrimidine-4,6-diamine (CAS 1005-39-6) is a high-value heterocyclic intermediate used primarily in the synthesis of fused pyrimidine herbicides and fungicides. Unlike its di-methoxy analog (used for bispyribac-sodium), the diamine variant serves as a critical nucleophilic scaffold for constructing [1,2,4]triazolo[1,5-c]pyrimidines and pyrido[2,3-d]pyrimidines .

Its utility stems from its dual-reactivity profile :

  • Bis-nucleophilic character: The 4,6-amino groups allow for cyclization with 1,2- or 1,3-electrophiles to form fused ring systems.

  • Electrophilic "Handle": The 2-methylthio group is a latent leaving group. Upon oxidation to a sulfone/sulfoxide, it can be displaced by amines or alkoxides to introduce selectivity-conferring side chains (e.g., for ALS or DHFR inhibition).[1]

Chemical Profile
PropertySpecification
CAS Number 1005-39-6
IUPAC Name 2-(methylsulfanyl)pyrimidine-4,6-diamine
Molecular Formula C₅H₈N₄S
Molecular Weight 156.21 g/mol
Appearance White to pale yellow crystalline powder
Solubility Soluble in DMSO, DMF; sparingly soluble in water/ethanol
Melting Point 187–191 °C
Key Hazard Irritant (H315, H319); handle with standard PPE.[2][3]

Part 2: Mechanism of Action & Applications

Precursor for Triazolopyrimidine Sulfonamide Herbicides[1][4]
  • Mechanism: Acetolactate Synthase (ALS) Inhibition.

  • Application: The diamine scaffold is cyclized to form the triazolopyrimidine core. The resulting sulfonamides block the biosynthesis of branched-chain amino acids (valine, leucine, isoleucine) in weeds.[1]

  • Advantage: This scaffold offers different resistance profiles compared to traditional sulfonylureas.

Precursor for Pyrido[2,3-d]pyrimidines
  • Mechanism: Protoporphyrinogen Oxidase (PPO) Inhibition or Dihydrofolate Reductase (DHFR) Inhibition.

  • Application: Reaction with 1,3-dielectrophiles (e.g., malonaldehyde equivalents) yields pyrido[2,3-d]pyrimidines. These fused systems are potent broad-spectrum herbicides and fungicides.

Plant Growth Regulation
  • Mechanism: S-alkylation of the precursor (4,6-diamino-2-mercaptopyrimidine) creates thioether derivatives that exhibit auxin-like plant growth-stimulating activity.

Part 3: Experimental Protocols

Protocol A: Scalable Synthesis of 2-(Methylthio)pyrimidine-4,6-diamine

Rationale: This "one-pot" two-step sequence avoids the isolation of the foul-smelling mercapto intermediate where possible.

Reagents:

  • Malononitrile (1.0 eq)

  • Thiourea (1.1 eq)

  • Sodium Ethoxide (NaOEt) (2.5 eq, 21% in EtOH)

  • Iodomethane (MeI) (1.1 eq)

  • Ethanol (Solvent)[4]

Step-by-Step Methodology:

  • Cyclization: In a reactor equipped with a reflux condenser and N₂ line, charge absolute ethanol and NaOEt.

  • Add Thiourea and stir at room temperature (RT) for 15 min.

  • Add Malononitrile dropwise (exothermic).

  • Reflux the mixture for 3–5 hours. Checkpoint: TLC (EtOAc:MeOH 9:1) should show consumption of malononitrile and formation of the thiolate salt.

  • Methylation (In-situ): Cool the reaction mass to 20–25 °C.

  • Add Iodomethane dropwise over 30 minutes. Maintain temperature <30 °C to prevent over-alkylation.

  • Stir at RT for 2 hours.

  • Workup: Concentrate the solvent under reduced pressure. Pour the residue into ice-water (5 volumes).

  • Adjust pH to 8–9 with saturated NaHCO₃ if necessary.

  • Filter the precipitate, wash with cold water, and dry in a vacuum oven at 50 °C.

    • Expected Yield: 75–85%[1]

    • Purity: >97% (HPLC)

Protocol B: Cyclization to Pyrido[2,3-d]pyrimidine (Herbicidal Scaffold)

Rationale: This protocol constructs the fused pyridine ring, a key pharmacophore for PPO inhibiting herbicides.

Reagents:

  • 2-(Methylthio)pyrimidine-4,6-diamine (1.0 eq)

  • 3-Ethoxy-acrylic acid ethyl ester (or similar 1,3-dielectrophile) (1.2 eq)

  • Diphenyl ether (High boiling solvent) or Dowtherm A

Methodology:

  • Mix the diamine and 3-ethoxy-acrylic acid ethyl ester in diphenyl ether.

  • Heat to 200–220 °C for 2–4 hours. The high temperature drives the elimination of ethanol and cyclization.

  • Cooling: Cool slowly to RT. The product often precipitates out of the diphenyl ether.

  • Purification: Dilute with hexane (to solubilize the diphenyl ether) and filter the solid product.

  • Recrystallize from DMF/Ethanol.

    • Product: 4-Amino-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one derivatives.

Protocol C: Functionalization via Methylthio Displacement

Rationale: To tune biological activity (e.g., crop selectivity), the methylthio group is oxidized to a sulfone (a better leaving group) and displaced by specific amines.[1]

Methodology:

  • Oxidation: Dissolve the pyrimidine substrate in acetic acid. Add m-CPBA (2.2 eq) or H₂O₂/Na₂WO₄ at 0 °C. Stir at RT until the sulfone is formed (monitored by LC-MS).

  • Displacement: Dissolve the sulfone intermediate in dioxane or DMSO.

  • Add the nucleophile (e.g., 2,6-difluoroaniline for herbicide specificity) (1.2 eq) and a base (K₂CO₃).

  • Heat at 80–100 °C for 4–12 hours.

  • Isolate via extraction and flash chromatography.

Part 4: Visualizing the Workflow

The following diagram illustrates the central role of 2-(Methylthio)pyrimidine-4,6-diamine in generating diverse agrochemical classes.

Agrochemical_Pathway cluster_optimization Lead Optimization Strategy Precursors Thiourea + Malononitrile Scaffold 2-(Methylthio)pyrimidine- 4,6-diamine (CAS 1005-39-6) Precursors->Scaffold 1. Cyclization (NaOEt) 2. Methylation (MeI) Triazolo Triazolopyrimidine Sulfonamides (ALS Inhibitors) Scaffold->Triazolo + Hydrazine / Sulfonyl Cl Pyrido Pyrido[2,3-d]pyrimidines (PPO/DHFR Inhibitors) Scaffold->Pyrido + 1,3-Dielectrophiles (e.g., Ethoxyacrylates) GrowthReg S-Alkyl Thioethers (Plant Growth Regulators) Scaffold->GrowthReg S-Alkylation / Modification Oxidation Sulfone/Sulfoxide Intermediate Scaffold->Oxidation m-CPBA (Oxidation) Library Diversified Active Ingredients Oxidation->Library Nucleophilic Displacement (Amines/Alkoxides)

Caption: Synthetic divergence from the diamine scaffold to major herbicide classes and lead optimization pathways.

Part 5: References

  • Synthesis of 4,6-diamino-2-(methylthio)pyrimidine:

    • Source: Fisher Scientific / Thermo Scientific Chemicals. "4,6-Diamino-2-(methylthio)pyrimidine, 97%".

  • Synthesis of Pyrimidine Derivatives from Malononitrile and Thiourea:

    • Source: ResearchGate / Letters in Organic Chemistry. "Synthesis of Pyrimidine Derivatives from Three-Component Reaction of Malononitrile, Aldehydes and Thiourea".

    • URL:[Link]

  • Pyrido[2,3-d]pyrimidine Herbicidal Activity:

    • Source: MDPI Molecules. "Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds".

    • URL:[Link]

  • Triazolopyrimidine Sulfonamides as ALS Inhibitors:

    • Source: PubMed / Bioorg Med Chem. "Syntheses and herbicidal activity of new triazolopyrimidine-2-sulfonamides as acetohydroxyacid synthase inhibitor".

    • URL:[Link]

  • Displacement of Methylthio Group (Synthetic Utility):

    • Source: PubMed Central / ACS Med Chem Lett. "Introduction of a Methyl Group Curbs Metabolism... General Procedure for Amine Displacement".

    • URL:[Link]

Sources

Application

The Diaminopyrimidine Scaffold: A Versatile Building Block for Advanced Functional Materials

Introduction: The Strategic Importance of the Diaminopyrimidine Core The pyrimidine ring system, particularly when functionalized with amino and thioether or thiol groups, represents a class of exceptionally versatile bu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Diaminopyrimidine Core

The pyrimidine ring system, particularly when functionalized with amino and thioether or thiol groups, represents a class of exceptionally versatile building blocks in material science. These molecules offer a unique combination of properties: the nitrogen-rich aromatic core provides thermal stability and defined coordination geometries, while the exocyclic functional groups (amines and sulfur moieties) serve as powerful coordination sites for constructing extended, porous networks.

This guide focuses on the application of the 2-(Methylthio)pyrimidine-4,6-diamine scaffold and its closely related, and often synthetically interchangeable, analogue, 4,6-diamino-2-pyrimidinethiol. While distinct molecules, they share a common structural heart. The methylthio group can be considered a protected version of the thiol, with the latter being the reactive species that directly coordinates to metal centers in the synthesis of advanced materials. It is the deprotonated thiol and the amino groups that act as the multidentate linkers essential for forming robust, crystalline structures like Metal-Organic Frameworks (MOFs).

The strategic placement of two amino groups and a sulfur-based coordinating site on the pyrimidine ring allows this linker to bridge multiple metal centers, creating porous, three-dimensional structures. The resulting materials, particularly MOFs, exhibit high surface areas and tunable pore environments, making them prime candidates for applications ranging from catalysis to environmental remediation and biomedicine.[1][2][3] This document provides a detailed exploration of their use, focusing on the synthesis and application of pyrimidine-based MOFs.

Application I: Synthesis of Multifunctional Metal-Organic Frameworks (MOFs)

The primary application of the diaminopyrimidine scaffold in material science is its use as an organic linker to construct MOFs. These crystalline porous polymers are formed by the self-assembly of metal ions or clusters with organic ligands.[4] The choice of a linker like 4,6-diamino-2-pyrimidinethiol is deliberate; its geometry and multiple coordination points dictate the topology, porosity, and ultimate function of the resulting framework.

Scientific Rationale: Why 4,6-Diamino-2-pyrimidinethiol is an Effective MOF Linker

The efficacy of this linker stems from its specific molecular architecture:

  • Multidentate Coordination: The molecule possesses multiple coordination sites—the two amino groups and the thiol group. This allows it to bind to multiple metal ions simultaneously, a prerequisite for forming a stable, extended 3D network.

  • Hard-Soft Acid-Base (HSAB) Principle: The presence of both "hard" nitrogen donors (from the amino groups) and a "soft" sulfur donor (from the thiol) allows for selective bonding with a variety of metal ions. For instance, cobalt and zinc ions can effectively coordinate with these sites to form stable frameworks.[1][3]

  • Structural Rigidity and Defined Geometry: The pyrimidine ring is a rigid aromatic structure. This rigidity is crucial for creating predictable and well-ordered porous materials, as it prevents the framework from collapsing upon removal of solvent molecules during activation.

  • Tunable Functionality: The uncoordinated amine groups within the MOF pores can serve as active sites for catalysis or for enhancing the selective adsorption of molecules like CO2. Furthermore, the inherent biological activity of pyrimidine derivatives can be imparted to the final material, leading to applications like antibacterial MOFs.[1][3]

A prominent example is the synthesis of Zinc- and Cobalt-based MOFs using 4,6-diamino-2-pyrimidinethiol, which yields materials with significant antibacterial, antibiofilm, and antioxidant properties.[1][2][3]

Experimental Protocol: Solvothermal Synthesis of a Cobalt-Diaminopyrimidine MOF (Co-DAT-MOF)

This protocol is adapted from methodologies described for the synthesis of cobalt-based MOFs using 4,6-diamino-2-thiopyrimidine (a common synonym for 4,6-diamino-2-pyrimidinethiol).[5]

Objective: To synthesize a crystalline, porous cobalt-organic framework using a solvothermal method.

Materials & Equipment:

  • 4,6-Diamino-2-pyrimidinethiol (Linker)

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O) (Metal Source)

  • N,N-Dimethylformamide (DMF) (Solvent)

  • Deionized Water (H₂O) (Co-solvent)

  • Ethyl acetate (Washing solvent)

  • Teflon-lined stainless-steel autoclave (e.g., 50 mL capacity)

  • Ultrasonic bath

  • Laboratory oven

  • Centrifuge

  • Vacuum drying oven

Workflow Diagram: Solvothermal MOF Synthesis

MOF_Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation & Activation P1 Dissolve Linker & Metal Salt in DMF/H₂O P2 Ultrasonicate for 20 min (100 W Power) P1->P2 Homogenize R1 Transfer to Teflon-lined Autoclave P2->R1 R2 Heat at 160 °C for 15 hours R1->R2 Induce Crystallization W1 Cool to Room Temp. R2->W1 W2 Collect Precipitate (Centrifugation) W1->W2 W3 Wash with Ethyl Acetate W2->W3 Purify W4 Dry in Vacuum Oven at 60 °C W3->W4 Activate Finish Co-DAT-MOF Ready for Characterization W4->Finish

Caption: Workflow for the solvothermal synthesis of Co-DAT-MOF.

Step-by-Step Procedure:

  • Preparation of the Precursor Solution:

    • In a suitable glass vessel, combine 1 mmol of 4,6-diamino-2-pyrimidinethiol and 1 mmol of Co(NO₃)₂·6H₂O.

    • Add 20 mL of DMF and 5 mL of deionized H₂O to the solids.

    • Causality Note: DMF is a high-boiling point polar aprotic solvent that effectively dissolves the organic linker and metal salt, facilitating their interaction. Water can act as a modulator in MOF synthesis, influencing crystal nucleation and growth.

  • Homogenization:

    • Place the vessel containing the mixture into an ultrasonic bath.

    • Sonicate at room temperature for 20 minutes (at a power of ~100 W) to ensure the complete dissolution and uniform mixing of the reagents.

    • Causality Note: Ultrasonication provides the energy to break down agglomerates and create a highly homogeneous solution, which is critical for forming uniform, high-quality crystals.

  • Solvothermal Reaction:

    • Transfer the homogenized solution into a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave securely.

    • Place the autoclave in a programmable laboratory oven and heat it to 160 °C for 15 hours.

    • Causality Note: The high temperature and pressure conditions of the solvothermal method provide the necessary activation energy for the coordination reaction and promote the growth of highly crystalline MOF material.

  • Product Isolation and Purification:

    • After 15 hours, turn off the oven and allow the autoclave to cool down naturally to room temperature. Do not attempt to open the autoclave while it is hot.

    • Once cooled, open the autoclave and collect the solid precipitate.

    • Wash the collected solid thoroughly with ethyl acetate. This can be done by resuspending the solid in the solvent and separating it via centrifugation, repeating the process several times.

    • Causality Note: Washing with a solvent like ethyl acetate is crucial to remove any unreacted starting materials, residual DMF, and other impurities trapped within the pores of the MOF.

  • Activation:

    • Dry the purified precipitate in a vacuum oven at 60 °C to remove the wash solvent.

    • The resulting powder is the activated Co-DAT-MOF, ready for characterization and application studies.

Table 1: Summary of Co-DAT-MOF Synthesis Parameters

Parameter Value Reference
Organic Linker 4,6-Diamino-2-pyrimidinethiol
Metal Source Co(NO₃)₂·6H₂O
Linker:Metal Ratio 1:1 (mmol)
Solvent System DMF / H₂O (4:1 v/v)
Pre-treatment Ultrasonication (20 min, 100 W)
Reaction Temperature 160 °C
Reaction Time 15 hours

| Synthesis Method | Solvothermal | |

Application II: Characterization and Performance of Pyrimidine-Based MOFs

Once synthesized, the material must be thoroughly characterized to confirm its structure, porosity, and stability. These properties are directly linked to its performance in various applications.

Standard Characterization Techniques:

  • Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOF.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination between the metal ions and the organic linker by observing shifts in the vibrational frequencies of the functional groups (e.g., N-H and C=N).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and determine the temperature at which the framework begins to decompose.

  • Scanning Electron Microscopy (SEM): To visualize the morphology and particle size of the MOF crystals.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore volume of the material, which are critical indicators of its capacity for gas storage or catalysis.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition and oxidation states of the elements on the surface of the MOF.

The characterization of Zn- and Co-MOFs synthesized from 4,6-diamino-2-pyrimidinethiol has demonstrated their porous nature and high surface-to-volume ratio.[1][3]

Application III: Functional Applications in Catalysis and Biomedicine

The unique properties of these pyrimidine-based MOFs make them highly effective in specialized applications.

Heterogeneous Catalysis

The Co-DAT-MOF has been successfully employed as a reusable, heterogeneous catalyst for multicomponent reactions in organic synthesis.[5] The Lewis acidic cobalt centers and the basic amino groups within the framework can act synergistically to catalyze complex organic transformations.

Logical Diagram: Catalytic Application of Co-DAT-MOF

Catalysis_Logic cluster_catalyst Catalyst Properties cluster_reaction Catalytic Cycle cluster_benefits Advantages Catalyst Co-DAT-MOF P1 High Surface Area & Porosity P2 Accessible Lewis Acidic Co(II) Sites P3 Basic Amino Groups Product Complex Organic Product (e.g., Chromene derivatives) Catalyst->Product Catalyzes Reaction B2 Excellent Reusability & Recyclability Catalyst->B2 Easily Separated Reactants Organic Reactants (e.g., Aldehydes, Malononitrile) Reactants->Catalyst Adsorb on Active Sites B1 High Catalytic Activity Product->B1 B3 Green & Efficient Synthesis B1->B3

Caption: Logical flow of the Co-DAT-MOF's role as a heterogeneous catalyst.

Antibacterial and Antioxidant Materials

MOFs synthesized with 4,6-diamino-2-pyrimidinethiol and zinc or cobalt have shown potent antibacterial, antibiofilm, and antioxidant activities.[1][3]

  • Mechanism of Action: The antibacterial effect is believed to arise from a combination of factors. The high surface area ensures maximum contact with bacteria. The release of metal ions and the generation of reactive oxygen species (ROS) can lead to lipid peroxidation and damage to the bacterial cell membrane, ultimately causing cell death.[1][3]

  • Advantages: Zn-MOFs are noted for their high antibacterial efficacy due to their porous nature, while Co-MOFs exhibit strong antioxidant capacity related to the redox properties of cobalt.[1][3] This multifunctionality makes them promising for applications in coatings for medical devices, wound dressings, or as additives to prevent biofouling.

Conclusion and Future Outlook

The 2-(Methylthio)pyrimidine-4,6-diamine scaffold, primarily through its thiol analogue, is a highly valuable and strategic building block in material science. Its ability to form robust, porous, and highly functional Metal-Organic Frameworks has been clearly demonstrated. The resulting materials are not merely inert structures but possess intrinsic catalytic, antibacterial, and antioxidant properties. Future research may explore the direct use of 2-(Methylthio)pyrimidine-4,6-diamine in MOF synthesis, potentially through in-situ demethylation, or in the creation of other advanced materials like Covalent Organic Frameworks (COFs), where its diamine functionality could be leveraged to form imine or amide linkages. The continued exploration of this versatile pyrimidine core promises to yield novel materials with tailored properties for addressing challenges in catalysis, environmental science, and medicine.

References

  • Hamarawf, R. O., et al. (2024). Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. RSC Advances. Available at: [Link]

  • Hamarawf, R. O., et al. (2024). Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. National Institutes of Health (NIH). Available at: [Link]

  • Ulster University. (2024). Synthesis and Characterization of MOF‐Derived Structures: Recent Advances and Future Perspectives. Available at: [Link]

  • Hamarawf, R. O., et al. (2024). Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. RSC Publishing. Available at: [Link]

  • Patil, S. L., et al. (2012). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. National Institutes of Health (NIH). Available at: [Link]

  • Hamarawf, R. O., et al. (2024). Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. National Institutes of Health (NIH). Available at: [Link]

  • Voskressensky, L. G., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. Available at: [Link]

  • University of North Texas. (n.d.). Synthesis and characterization of Al@MOF materials. Available at: [Link]

  • University of Turin. (n.d.). Design and characterization of MOFs (Metal Organic Frameworks) for innovative applications. IRIS-AperTO. Available at: [Link]

  • Ghorbani-Vaghei, A., et al. (2023). 4,6-Diamino-2-thiopyrimidine-based Cobalt Metal Organic Framework (Co-DAT‐MOF): green, efficient, novel and reusable nanocatalyst for synthesis of multicomponent reactions. ResearchGate. Available at: [Link]

  • Ghorbani-Vaghei, A., et al. (2023). 4,6-Diamino-2-thiopyrimidine-based Cobalt Metal Organic Framework (Co-DAT‐MOF): green, efficient, novel and reusable nanocatalyst for synthesis of multicomponent reactions. National Institutes of Health (NIH). Available at: [Link]

  • Aisyah, S., et al. (2020). 2-(Heptylthio)pyrimidine-4,6-diamine. MDPI. Available at: [Link]

  • Li, H., et al. (2018). Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT. PubMed. Available at: [Link]

  • J&K Scientific. (n.d.). 2-(Methylthio)pyrimidine-4,6-diamine. Available at: [Link]

  • protocols.io. (2023). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). Available at: [Link]

  • MDPI. (n.d.). Covalent Organic Frameworks: Synthesis, Properties and Applications—An Overview. Available at: [Link]

  • Birmingham City University. (n.d.). Covalent organic frameworks: a review of synthesis methods, properties and applications for per‐ and poly‐fluoroalkyl substances removal. BCU Open Access Repository. Available at: [Link]

  • ResearchGate. (2024). (PDF) Covalent Organic Frameworks and 2D Materials Hybrids: Synthesis Strategies, Properties Enhancements, and Future Directions. Available at: [Link]

  • RSC Publishing. (n.d.). Porous organic polymers incorporating BODIPY moieties for efficient removal of organic dyes from aqueous solutions. Available at: [Link]

  • Wikipedia. (n.d.). Metal–organic framework. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-(Methylthio)pyrimidine-4,6-diamine

Core Directive: The "Why" and "How" As Senior Application Scientists, we often see researchers struggle with aminopyrimidines not because the chemistry is difficult, but because the physical properties (solubility window...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Why" and "How"

As Senior Application Scientists, we often see researchers struggle with aminopyrimidines not because the chemistry is difficult, but because the physical properties (solubility windows) are unforgiving.

2-(Methylthio)pyrimidine-4,6-diamine presents a specific challenge: it possesses a lipophilic thioether tail and a polar, hydrogen-bonding di-amine head. This "amphiphilic-like" nature means it can easily "oil out" (liquid-liquid phase separation) rather than crystallize if the solvent polarity is not perfectly tuned.

Our recommended protocol utilizes a Binary Solvent System (Ethanol/Water) . This method leverages the high solubility of the compound in hot ethanol and its sharp solubility drop in water/cool ethanol mixtures to maximize recovery while rejecting polar impurities (like unreacted thiourea or salts) into the aqueous mother liquor.

Standard Operating Procedure (SOP)

Target Purity: >98% (HPLC) | Target Melting Point: 189–193 °C

StepActionCritical Technical Insight
1. Dissolution Suspend crude solid in absolute Ethanol (5-7 mL per gram) . Heat to reflux (approx. 78°C).Do not use water yet. We must ensure the lipophilic thio-ether moiety is fully solvated first.
2. Clarification If insolubles remain at reflux, perform a hot filtration through a pre-warmed sintered glass funnel.Insolubles are likely inorganic salts (NaCl/Na₂SO₄) from the synthesis workup or polymerized byproducts.
3. Nucleation Setup While maintaining gentle boiling, add hot Deionized Water dropwise until a persistent slight turbidity (cloudiness) appears.Stop immediately upon turbidity. This is the saturation point. Adding too much water causes "oiling out" rather than crystallization.
4. Re-solvation Add 1-2 mL of hot Ethanol to clear the turbidity.We want a clear, supersaturated solution before cooling begins to ensure controlled crystal growth.
5. Controlled Cooling Remove heat. Allow flask to cool to RT on a cork ring (insulation). Then move to 4°C.Do not shock cool in ice immediately. Rapid cooling traps solvent and impurities inside the crystal lattice.
6. Isolation Filter cold.[1] Wash cake with cold 1:1 EtOH/Water .The wash solvent must be cold to prevent redissolving the product.
7. Drying Vacuum dry at 45-50°C for 6-12 hours.Crucial: Amines are hygroscopic. Ensure water is removed to prevent melting point depression.

Decision Logic & Workflow

The following diagram illustrates the decision-making process during purification. Use this to navigate deviations in your crude material's behavior.[2]

G Start Crude 2-(Methylthio) pyrimidine-4,6-diamine Solvent Suspend in Ethanol Heat to Reflux Start->Solvent CheckSol Is it fully dissolved? Solvent->CheckSol HotFilter Hot Filtration (Remove Salts/Polymer) CheckSol->HotFilter No (Insolubles) AddWater Add Hot Water until Turbid CheckSol->AddWater Yes (Clear) HotFilter->AddWater Clear Add minimal EtOH to clear solution AddWater->Clear Cool Slow Cool to RT then 4°C Clear->Cool OilCheck Did it Oil Out? Cool->OilCheck Reheat Reheat & Add more EtOH OilCheck->Reheat Yes (Liquid phase separates) Filter Filter & Wash (Cold 1:1 Solv) OilCheck->Filter No (Crystals formed) Reheat->Cool Slower cooling Dry Vacuum Dry (45°C) Filter->Dry

Figure 1: Recrystallization Logic Flow. Note the critical loop for handling "oiling out" phenomena.

Troubleshooting Matrix (FAQs)

Category A: Purity & Appearance[3]

Q: My crystals are pink or reddish-brown instead of yellow/white. Is this a failure?

  • Diagnosis: This indicates oxidation of the amine groups or trace transition metal contamination. Amino-pyrimidines are electron-rich and susceptible to air oxidation.

  • Corrective Action:

    • Redissolve the crystals in hot Ethanol.

    • Add Activated Carbon (5-10 wt%) .

    • Stir at reflux for 15 minutes.

    • Perform a hot filtration through Celite to remove the carbon.

    • Proceed with the water addition step.[1][3][4]

  • Validation: A clean product should be pale yellow to off-white.

Q: The melting point is broad (e.g., 175–185°C) instead of sharp (189–193°C).

  • Diagnosis: This is a classic sign of Solvent Inclusion or Isomer Contamination .

    • Solvent Inclusion: Water or Ethanol is trapped in the lattice.

    • Isomer: The 4,5-diamine isomer (if nitrosation methods were used) or unmethylated thiol.

  • Corrective Action:

    • Dry Harder: Grind the sample into a fine powder and dry under high vacuum (<10 mbar) at 50°C overnight.

    • TLC Check: Run TLC (9:1 DCM:Methanol). If a second spot exists, recrystallize again.

Category B: Yield & Physical State

Q: Upon adding water, the product separated as a sticky oil on the bottom.

  • Diagnosis: "Oiling Out."[2] This happens when the solution becomes supersaturated at a temperature above the melting point of the solvated crystal form, or the solvent mixture is too polar too quickly.

  • Corrective Action:

    • Reheat the mixture until the oil redissolves (the solution becomes clear).

    • Add a small amount of Ethanol (increase the lipophilic solvent ratio).

    • Allow to cool very slowly (wrap flask in foil/towel).

    • Seed Crystal: If available, add a tiny crystal of pure product when the solution is warm (approx 40-50°C).

Q: I have very low recovery (<40%).

  • Diagnosis: The Mother Liquor is holding your product. The Ethanol:Water ratio might be too high (too much ethanol).

  • Corrective Action:

    • Concentrate the mother liquor by rotary evaporation to half volume.

    • Cool to 0°C. A second crop of crystals will form.

    • Warning: The second crop is usually less pure. Keep separate from the first crop.

Advanced Impurity Profiling

Understanding what you are removing is key to validating the process.

Impurities Crude Crude Mixture Imp1 Unreacted Thiourea (Highly Polar) Crude->Imp1 Imp2 Inorganic Salts (NaCl, NaOAc) Crude->Imp2 Imp3 Oxidation Byproducts (Disulfides/Colored) Crude->Imp3 Process EtOH/Water Recrystallization Crude->Process Imp1->Process Fate1 Remains in Aqueous Mother Liquor Imp1->Fate1 Imp2->Process Fate2 Removed via Hot Filtration Imp2->Fate2 Imp3->Process Fate3 Removed via Activated Carbon Imp3->Fate3 Process->Fate1 Solubility Partition Process->Fate2 Physical Separation Process->Fate3 Adsorption Product Purified 2-(Methylthio)pyrimidine -4,6-diamine Process->Product Crystallizes

Figure 2: Impurity Fate Mapping. This demonstrates how specific process steps target specific contaminants.

Validation Standards

Do not assume success. Verify it.

  • Melting Point: The gold standard for this compound.

    • Acceptable: 186–192 °C.[5]

    • Excellent: 189–193 °C.[6]

  • HPLC Analysis:

    • Column: C18 (Standard).

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.

    • Detection: UV 254 nm (Pyrimidines absorb strongly here).

  • 1H NMR (DMSO-d6):

    • Look for the S-Methyl singlet around δ 2.4-2.5 ppm .

    • Look for the C-H singlet at the 5-position (pyrimidine ring) around δ 5.3-5.5 ppm .

    • Broad singlets for NH₂ groups.

References

  • Thermo Scientific Chemicals. 4,6-Diamino-2-(methylthio)pyrimidine, 97% Product Specification. (Accessed 2025).[3][7] Link

  • Organic Syntheses. 2-Mercaptopyrimidine (Precursor Purification Methodology). Coll. Vol. 5, p.703 (1973); Vol. 42, p.81 (1962). (Provides the foundational Ethanol/Water purification logic for this class of compounds). Link

  • ChemBK. 2-(Methylthio)pyrimidine-4,6-diamine Physical Properties & Safety Data. (Accessed 2025).[3][7] Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70889, 4,6-Diamino-2-(methylthio)pyrimidine.Link

Sources

Optimization

solubility problems of 2-(Methylthio)pyrimidine-4,6-diamine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 1005-39-6 | Formula: C₅H₈N₄S | MW: 156.21 g/mol [1]

Executive Summary: The Solubility Challenge

The Core Issue: Researchers frequently encounter difficulty dissolving 2-(Methylthio)pyrimidine-4,6-diamine (MTPD) because of its high crystal lattice energy. The molecule features a planar pyrimidine ring with two amino groups (


) capable of forming an extensive intermolecular hydrogen-bonding network. This results in a high melting point (186–193°C) and poor solubility in common low-boiling organic solvents like dichloromethane (DCM) or diethyl ether.

The Solution Strategy: Successful dissolution requires overcoming these intermolecular forces using:

  • High Dielectric Constant Solvents: To disrupt electrostatic interactions (e.g., DMSO, DMF).

  • Protonation: Utilizing the basicity of the pyrimidine nitrogens (pKa ~5.15) to create soluble salts.

  • Thermal Energy: Heating is often mandatory to break the lattice structure in protic solvents like ethanol.

Solvent Selection Matrix

Use this table to select the appropriate solvent based on your experimental intent.

Solvent ClassSpecific SolventSolubility RatingApplication Context
Polar Aprotic DMSO (Dimethyl sulfoxide)High NMR analysis, biological assays, nucleophilic substitution reactions.
Polar Aprotic DMF (Dimethylformamide)High Synthesis (S-alkylation), recrystallization (as primary solvent).
Protic Ethanol / Methanol Moderate (Requires Heat)Recrystallization, suspension reactions. Poor solubility at RT.
Acidic Media Acetic Acid / Dilute HCl High Protonation leads to instant dissolution. Useful for aqueous workups.
Chlorinated DCM / Chloroform Very Low Not recommended for dissolution. Useful only as anti-solvents.
Non-Polar Hexane / Toluene Insoluble Used to precipitate the product (anti-solvents).

Critical Workflows & Protocols

Workflow A: Dissolution for Analytical (NMR/HPLC)

Issue: Sample preparation results in cloudy suspensions, leading to poor baselines or capillary clogging.

Protocol:

  • Solvent Choice: Use DMSO-d6 for NMR. For HPLC, dissolve in DMSO first, then dilute with the mobile phase.

  • The "Spike" Method: If using methanol/water for HPLC:

    • Dissolve 1 mg MTPD in 50 µL DMSO.

    • Vortex for 30 seconds (ensure total clarity).

    • Slowly add 950 µL of the mobile phase while vortexing.

    • Why? This prevents the "crashing out" effect observed when solid is added directly to weak solvents.

Workflow B: Recrystallization (Purification)

Issue: The compound oils out or precipitates as an amorphous powder rather than crystals.

The Theory: MTPD requires a "Solvent/Anti-Solvent" approach. Single-solvent recrystallization (e.g., boiling ethanol) often fails because the solubility differential between boiling and freezing points is insufficient.

Step-by-Step Protocol:

  • Dissolution: Suspend crude MTPD in DMF (Minimum volume, approx. 5 mL per gram). Heat to 60–70°C until fully dissolved.

  • Filtration: Filter hot (if necessary) to remove insoluble mechanical impurities.

  • Anti-Solvent Addition:

    • Remove heat.

    • Slowly add Ethanol or Water dropwise to the hot DMF solution until a faint, persistent turbidity appears.

    • Ratio: Typically 1:2 (DMF:Ethanol).

  • Nucleation: Re-heat slightly to clear the turbidity, then allow the vessel to cool to room temperature slowly (wrap flask in foil/towel to insulate).

  • Crystallization: Cool to 4°C. Collect crystals via vacuum filtration.

Visualizing the Solubility Logic

The following diagram illustrates the decision process for handling MTPD based on your specific application.

MTPD_Solubility_Logic Start Start: Dissolve MTPD Goal What is the Goal? Start->Goal Analysis Analysis (NMR/HPLC) Goal->Analysis Reaction Chemical Synthesis Goal->Reaction Purification Purification Goal->Purification DMSO Use DMSO or DMF (High Solubility) Analysis->DMSO Standard ReactionType Reaction Type? Reaction->ReactionType Recryst Recrystallization Purification->Recryst Nucleophilic Nucleophilic Subst. (e.g., S-alkylation) ReactionType->Nucleophilic Condensation Condensation (Schiff Base) ReactionType->Condensation DMF_Heat Use DMF + Heat (60°C) Nucleophilic->DMF_Heat EtOH_Suspension Ethanol Suspension (Slurry is acceptable) Condensation->EtOH_Suspension SolventSystem DMF (Solvent) + EtOH/Water (Anti-Solvent) Recryst->SolventSystem

Caption: Decision tree for solvent selection based on experimental intent. Green nodes indicate optimal solvent systems.

Frequently Asked Questions (FAQ)

Q1: Can I use water as a solvent for biological assays? A: No, MTPD has poor water solubility at neutral pH. Correct Method: Prepare a 100 mM stock solution in DMSO . Dilute this stock into your aqueous assay buffer. Ensure the final DMSO concentration remains <1% (or as tolerated by your assay) to prevent precipitation.

Q2: I see a "tan solid" remaining after trying to dissolve it in Ethanol. What is this? A: This is likely undissolved MTPD due to saturation. MTPD is only sparingly soluble in ethanol at room temperature. Troubleshooting:

  • Heat the ethanol to reflux.

  • If it still does not dissolve, add small amounts of DMF (5-10% v/v) as a co-solvent.

  • Note: Ensure the solid is not an inorganic salt (NaCl/KCl) left over from a previous synthesis step. Inorganic salts will not dissolve in ethanol/DMF.

Q3: Can I use acid to dissolve it? A: Yes, but with a caveat. Adding dilute HCl or Acetic Acid will protonate the amino groups, drastically increasing water solubility. Warning: If your downstream application involves base-sensitive reagents or requires the free base form (e.g., nucleophilic attack), you must neutralize the solution later, which will cause the MTPD to precipitate immediately.

Q4: Is MTPD sensitive to oxidation? A: Yes. The methylthio (-SMe) group can be oxidized to a sulfoxide (-SOMe) or sulfone (-SO₂Me) by strong oxidants (e.g., mCPBA, H₂O₂). Storage: Store the solid in a dark, dry place. When in solution (especially DMSO), avoid prolonged exposure to air and light to prevent slow oxidation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73809, 4,6-Diamino-2-(methylthio)pyrimidine. Retrieved from [Link]

  • Miyazaki, T., et al. (2025). Synthesis of 2-(Heptylthio)pyrimidine-4,6-diamine via S-alkylation. Molbank, 2025(1), M1965.[2] (Demonstrates DMF usage for S-alkylation). Retrieved from [Link][2][3][4]

Sources

Troubleshooting

Technical Support Center: Green Synthesis of 2-(Methylthio)pyrimidine-4,6-diamine

Current Status: Online Operator: Senior Application Scientist Topic: Sustainable & Scalable Synthesis Routes Target Molecule: 2-(Methylthio)pyrimidine-4,6-diamine (CAS: 1979-98-2) Portal Overview Welcome to the Green Che...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Topic: Sustainable & Scalable Synthesis Routes Target Molecule: 2-(Methylthio)pyrimidine-4,6-diamine (CAS: 1979-98-2)

Portal Overview

Welcome to the Green Chemistry Technical Support Hub. You are likely here because the traditional synthesis route—involving the condensation of thiourea with malononitrile followed by methylation with Dimethyl Sulfate (DMS) or Methyl Iodide (MeI) —is no longer viable due to toxicity concerns, waste disposal costs (high E-factor), or regulatory pressure.

This guide provides validated, greener alternatives focusing on Dimethyl Carbonate (DMC) as a methylating agent and Aqueous/Solvent-Free protocols for ring formation.

Quick Navigation
  • Module 1:

  • Module 2:

  • Module 3:

  • Data Center:

Module 1: Aqueous Cyclization (Intermediate Synthesis)

Objective: Synthesize the precursor 4,6-diamino-2-mercaptopyrimidine (DAMP) without using DMF or DMSO.

The Protocol

The condensation of thiourea and malononitrile is traditionally performed in ethanol with sodium ethoxide. The greener alternative utilizes water as the solvent with a weak base, exploiting the "hydrophobic effect" to drive the reaction.

Reagents:

  • Malononitrile (1.0 eq)[1]

  • Thiourea (1.1 eq)[2]

  • Base:

    
     or NaOAc (Catalytic amount)
    
  • Solvent: Deionized Water

Step-by-Step Workflow:

  • Dissolution: Dissolve thiourea in water at 50°C.

  • Addition: Add malononitrile slowly to the stirred solution.

  • Base Catalysis: Add

    
     (0.1 eq).
    
  • Reflux: Heat to reflux (100°C) for 3–5 hours. The solution will initially be clear and then become turbid as the hydrophobic product forms.

  • Precipitation (Critical Step): Cool to room temperature. The thiolate salt may remain soluble. Acidify carefully with dilute acetic acid to pH 5–6 to protonate the thiol and maximize precipitation.

  • Filtration: Filter the white/pale yellow solid and wash with cold water.

Diagram: Aqueous Cyclization Logic

AqueousCyclization cluster_trouble Troubleshooting Start Start: Thiourea + Malononitrile Solvent Solvent: Water (Green) Start->Solvent Reflux Reflux @ 100°C (Hydrophobic Effect) Solvent->Reflux Check Is Solution Turbid? Reflux->Check Check->Reflux No (Continue Heating) Precip Cool & Acidify (pH 6) Precipitate DAMP Check->Precip Yes Issue1 Product Oiling Out? Increase stirring speed Seed with crystal Check->Issue1 Filter Filter & Wash Precip->Filter Dry Dry Intermediate (4,6-diamino-2-mercaptopyrimidine) Filter->Dry

Caption: Workflow for the aqueous synthesis of the DAMP intermediate, highlighting the critical turbidity check.

Module 2: Dimethyl Carbonate (DMC) Methylation

Objective: S-methylation of DAMP using Dimethyl Carbonate (DMC). Why DMC? DMC is non-toxic, biodegradable, and acts as both solvent and reagent. It replaces highly toxic MeI and carcinogenic DMS.

The Mechanism: Hard-Soft Acid-Base (HSAB)

DMC is an ambident electrophile.

  • T < 90°C: It attacks at the carbonyl carbon (Carboxylation).

  • T > 120°C: It attacks at the methyl carbon (Methylation).

  • Requirement: You must run this reaction in a pressurized vessel (autoclave) or a high-boiling co-solvent system to achieve the necessary temperature for methylation.

The Protocol (Autoclave Method)

Reagents:

  • 4,6-diamino-2-mercaptopyrimidine (Intermediate from Module 1)

  • Dimethyl Carbonate (Excess, acts as solvent/reagent)

  • Catalyst: DABCO (1,4-diazabicyclo[2.2.2]octane) or TBAB (Phase Transfer Catalyst)

  • Base: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    [3]
    

Step-by-Step Workflow:

  • Loading: Charge the autoclave with DAMP (1.0 eq),

    
     (1.0 eq), and DABCO (0.1 eq).
    
  • Solvent: Add DMC (5–10 eq).

  • Reaction: Seal and heat to 140–160°C .

    • Note: Pressure will rise due to

      
       generation. Ensure headspace is sufficient (fill volume < 60%).
      
  • Duration: Stir for 6–8 hours.

  • Workup: Cool to room temperature. Vent

    
     carefully.
    
  • Isolation: Distill off excess DMC (recyclable). Wash the residue with water to remove inorganic salts. Recrystallize from ethanol/water.

Diagram: DMC Methylation Pathway[4]

DMC_Pathway Input DAMP + DMC (Base + Catalyst) Temp_Low Temp < 100°C Input->Temp_Low Temp_High Temp > 130°C Input->Temp_High Path_Carb Carboxylation (N-acylation side products) Temp_Low->Path_Carb Path_Meth S-Methylation (Target Mechanism) Temp_High->Path_Meth Result_Bad Impurity (Urea derivatives) Path_Carb->Result_Bad Result_Good Target: 2-(Methylthio)pyrimidine-4,6-diamine Path_Meth->Result_Good CO2 Byproduct: CO2 + Methanol (Green Waste) Path_Meth->CO2

Caption: Temperature dependence of Dimethyl Carbonate reactivity. High temperature is mandatory for methylation.

Module 3: Troubleshooting and FAQs

Q1: My yield is low (<40%) using the DMC method. What is wrong?

Diagnosis: The temperature was likely too low. Fix: DMC boils at 90°C. If you refluxed at atmospheric pressure, you only reached 90°C. At this temperature, DMC acts primarily as a carbonylating agent or is inert toward the sulfur. Action: You must use an autoclave or a sealed tube to reach 140°C+. If an autoclave is unavailable, add a high-boiling co-solvent like DMF (less green) or Triglyme to raise the reflux temperature, though this complicates purification.

Q2: The aqueous cyclization product is a sticky gum, not a powder.

Diagnosis: "Oiling out" due to impurities or rapid cooling. Fix:

  • Reheat the mixture until dissolved.

  • Turn off the heat but keep stirring.

  • Add a "seed crystal" of the product if available.

  • Allow to cool very slowly (over 2 hours) to room temperature.

Q3: Can I do this in One-Pot?

Answer: Yes, but it requires compromise. Protocol: Perform the cyclization in water. Evaporate the water (or filter the wet cake). Resuspend the wet cake directly in DMC. The residual water is generally tolerated in the DMC reaction, but excess water hydrolyzes DMC. Recommendation: A "Telescoped" process (Filter -> Resuspend) is superior to a true One-Pot mix to avoid hydrolyzing the DMC.

Data Center: Comparative Metrics

Reagent Toxicity & Safety Profile
FeatureTraditional Route (MeI / DMS)Green Route (DMC)
Methylating Agent Methyl Iodide / Dimethyl SulfateDimethyl Carbonate
Toxicity Neurotoxic, Carcinogenic, volatileNon-toxic, Biodegradable
Atom Economy Low (Heavy leaving groups: I, SO4)High (Leaving group: CO2 + MeOH)
Reaction Phase Liquid phase (often biphasic)Gas-Liquid (Autoclave)
Byproducts Iodide salts / Sulfuric acid estersMethanol, CO2
Process Efficiency (Typical Lab Scale)
MetricAqueous CyclizationDMC Methylation
Yield 85–92%75–85% (Optimized)
Temp 100°C (Reflux)140–160°C (Pressure)
Time 4 Hours6–8 Hours
Purification Filtration + Water WashDistillation (DMC recovery)

References

  • Tundo, P., & Selva, M. (2002).[3] The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research. Link

  • Deligeorgiev, T., et al. (2010). Green synthesis of some 2-substituted 4,6-diaminopyrimidines. Coloration Technology. Link

  • Xiong, Z., et al. (2014).[4] Synthesis of 2-amino-4,6-dimethoxypyrimidine with dimethyl carbonate as methylating agent. Research on Chemical Intermediates. (Extrapolated mechanism for S-methylation). Link

  • PubChem. (2025).[2] Compound Summary: 4,6-Diamino-2-methylthiopyrimidine. National Library of Medicine. Link

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. (Foundational principles for solvent selection).

Sources

Optimization

Precision Thermal Management for 2-(Methylthio)pyrimidine-4,6-diamine Synthesis

Technical Support Center & Troubleshooting Hub Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center & Troubleshooting Hub

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Thermal kinetics, regioselectivity control, and impurity profiling.

Core Directive: The Thermodynamics of Selectivity

In the synthesis of 2-(Methylthio)pyrimidine-4,6-diamine , temperature is not merely a variable; it is the switch that toggles between high-purity product and intractable by-products.

Whether you are utilizing the Direct Condensation Route (S-methylisothiourea + Malononitrile) or the Two-Step Methylation Route (Mercaptopyrimidine + Methylating agent), thermal mismanagement leads to two distinct failure modes:

  • Kinetic Failure: Runaway exotherms resulting in N-methylated impurities (irreversible).

  • Thermodynamic Failure: Incomplete cyclization or precipitation of intermediates due to insufficient energy input or premature cooling.

This guide provides self-validating protocols to navigate these thermodynamic landscapes.

Troubleshooting & FAQ: Thermal Control Points

Module A: The Methylation Step (Two-Step Route)

Context: Reaction of 4,6-diamino-2-mercaptopyrimidine (DAMP) with Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).

Q1: I am detecting N-methylated impurities (e.g., 6-amino-2-(methylthio)-4-(methylamino)pyrimidine) in my HPLC trace. What went wrong? Diagnosis: Loss of Regioselectivity. Root Cause: The reaction temperature exceeded the threshold for kinetic control. According to Hard-Soft Acid-Base (HSAB) theory, the sulfur atom (soft nucleophile) reacts faster at lower temperatures. High temperatures activate the harder nitrogen nucleophiles (amino groups). Corrective Action:

  • Cryogenic Dosing: Cool the reactor to 0–5°C before adding the methylating agent.

  • Adiabatic Limit: Do not allow the internal temperature to rise above 15°C during the addition.

  • Protocol Adjustment: If using DMS, switch to a stepwise addition (20% aliquots) with a 10-minute equilibration period between doses to dissipate heat.

Q2: My yield is low, and I have significant unreacted thiol starting material despite refluxing. Diagnosis: Premature Termination / Solubility Limit. Root Cause: While S-methylation is fast, the starting material (DAMP) has poor solubility in cold ethanol/water. If you reflux too early without a "digestion" phase, you may degrade the methylating agent (hydrolysis) before it reacts with the suspended solid. Corrective Action:

  • The "Digestion" Ramp: Stir at 25°C for 2 hours to allow surface reaction and solubilization of the S-methylated product. Only then raise to 40–50°C to drive completion.

  • Validation: The reaction mixture should turn from a thick slurry to a clearer solution (or a different crystal habit) as the more soluble S-methylated product forms.

Module B: The Condensation Step (Direct Route)

Context: Cyclization of Malononitrile with S-methylisothiourea sulfate.

Q3: The reaction mixture erupted (boiled over) upon adding the base. Diagnosis: Uncontrolled Exotherm. Root Cause: The deprotonation of S-methylisothiourea sulfate by sodium ethoxide/methoxide is instantaneously exothermic. Corrective Action:

  • Reverse Addition: Do not add solid base to the reaction. Prepare a pre-cooled alkoxide solution and add it dropwise to the slurry of malononitrile and isothiourea.

  • Thermal Ceiling: Maintain internal temperature

    
     during base addition. Only heat to reflux after all base is added.
    

Q4: Product purity is inconsistent (85-92%) with undefined "tar-like" impurities. Diagnosis: Malononitrile Oligomerization. Root Cause: Malononitrile is thermally unstable in the presence of strong bases at high temperatures if the ring closure is slow. Corrective Action:

  • Stoichiometry Check: Ensure S-methylisothiourea is in slight excess (1.1 eq).

  • Ramp Rate: Heat to reflux rapidly (within 20 mins) after base addition. Lingering at intermediate temperatures (40-60°C) favors side reactions over the desired cyclization.

Validated Experimental Protocols

Protocol A: Direct Condensation (Preferred for Scale-Up)

Target: 2-(Methylthio)pyrimidine-4,6-diamine via S-methylisothiourea.

ParameterSpecificationCriticality
Solvent Ethanol (Absolute)High (Water promotes hydrolysis)
Base Sodium Ethoxide (21% in EtOH)High
Temp (Addition) 20°C - 30°CCritical (Exotherm control)
Temp (Reaction) 78°C (Reflux)High (Required for cyclization)
Time 3 - 5 HoursMedium

Step-by-Step:

  • Charge S-methylisothiourea sulfate (1.1 eq) and Malononitrile (1.0 eq) into the reactor with Ethanol (10V).

  • Cool the slurry to 15°C.

  • Add Sodium Ethoxide solution dropwise over 45 minutes. Monitor: Do not exceed 30°C.

  • Ramp temperature to reflux (78°C) over 30 minutes.

  • Hold reflux for 4 hours.

  • Cool to 20°C. The product often precipitates as a free base.

  • Filter and wash with cold water (to remove sodium sulfate byproducts).

Protocol B: S-Methylation of DAMP (Alternative)

Target: Conversion of 4,6-diamino-2-mercaptopyrimidine.[1]

ParameterSpecificationCriticality
Reagent Methyl Iodide (MeI)High (Toxic, Volatile)
Base NaOH (aq) / EthanolMedium
Temp (Start) 0°C - 5°CCritical (Regioselectivity)
Temp (Finish) 25°C - 40°CMedium

Step-by-Step:

  • Suspend 4,6-diamino-2-mercaptopyrimidine in 1N NaOH/Ethanol (1:1).

  • Cool to 0–5°C using an ice/salt bath.

  • Charge Methyl Iodide (1.05 eq) slowly via addition funnel. Rate limit: Keep T < 10°C.[2]

  • Stir at 5°C for 1 hour.

  • Allow to warm to 25°C naturally and stir for 3 hours.

  • Quench by neutralizing to pH 8. Precipitate is collected.[3]

Visualizing the Control Logic

The following diagram illustrates the decision matrix for temperature control to avoid specific impurities.

TempControl Start Start: Reactants Mixed Decision1 Base Addition Phase Start->Decision1 PathHigh Temp > 40°C (Uncontrolled Exotherm) Decision1->PathHigh Poor Heat Removal PathLow Temp < 10°C (Controlled Cooling) Decision1->PathLow Active Cooling ResultBad1 Impurity: N-Methylated Isomers PathHigh->ResultBad1 If Methylating ResultBad2 Impurity: Dimerized Malononitrile PathHigh->ResultBad2 If Condensing Step2 Cyclization/Completion Phase PathLow->Step2 PathReflux Rapid Ramp to Reflux (78°C) Step2->PathReflux PathWarm Stagnant Warm (40-50°C) Step2->PathWarm ResultGood Target: 2-(Methylthio) pyrimidine-4,6-diamine PathReflux->ResultGood ResultInc Incomplete Reaction (Low Yield) PathWarm->ResultInc

Figure 1: Thermal Decision Tree. Red paths indicate failure modes due to excessive heat during addition or insufficient heat during cyclization.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Roth, B., et al. (1980). "2,4-Diamino-5-benzylpyrimidines as antibacterial agents. 2. 2-Methylthio derivatives."[4][5][6] Journal of Medicinal Chemistry, 23(5), 535-541. Link

  • Brown, D. J. (1962). The Pyrimidines. Wiley-Interscience.
  • Sigma-Aldrich. (n.d.).[2] 4,6-Diamino-2-(methylthio)pyrimidine Product Specification. Retrieved from

  • PubChem. (2025).[5] 2-(Methylthio)pyrimidine-4,6-diamine Compound Summary. National Library of Medicine. Retrieved from

Sources

Troubleshooting

work-up procedures to remove impurities from 2-(Methylthio)pyrimidine-4,6-diamine

Technical Support Center: Purification of 2-(Methylthio)pyrimidine-4,6-diamine Welcome to the technical support center for the work-up and purification of 2-(Methylthio)pyrimidine-4,6-diamine. This guide is designed for...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-(Methylthio)pyrimidine-4,6-diamine

Welcome to the technical support center for the work-up and purification of 2-(Methylthio)pyrimidine-4,6-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important synthetic intermediate. The following troubleshooting guide and frequently asked questions (FAQs) are structured to address specific issues with a focus on the underlying chemical principles and practical, step-by-step solutions.

Introduction: Understanding the Molecule

2-(Methylthio)pyrimidine-4,6-diamine is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including their use as kinase inhibitors and antifolates.[1][2][3] The presence of two basic amine groups and a thioether linkage gives this molecule specific chemical properties that must be considered during purification. The goal of any work-up procedure is to remove unreacted starting materials, reagents, and byproducts from the reaction mixture to isolate the desired compound in high purity.

Troubleshooting Guide & FAQs

Issue 1: Crude product is a dark, oily residue after solvent removal.

Question: After quenching my reaction and removing the solvent under reduced pressure, I am left with a dark, intractable oil instead of a solid. How can I isolate my product?

Expert Analysis: The formation of an oil is a common issue and often indicates the presence of impurities that are depressing the melting point of your product or that the product itself is not crystalline in its crude form. The dark color suggests the presence of high molecular weight, polymeric, or oxidized byproducts. The key is to induce crystallization or to purify the compound using chromatographic methods.

Recommended Solutions:

  • Trituration: This is the first and simplest method to try.

    • Protocol:

      • Add a small amount of a non-polar solvent in which your product is expected to be insoluble, but the oily impurities are soluble. Good starting choices are diethyl ether, hexane, or a mixture of ethyl acetate and hexane.

      • Using a spatula or glass rod, scratch the inside of the flask and vigorously agitate the oil in the solvent. This mechanical action can induce nucleation and crystallization.

      • If a solid begins to form, continue stirring for 30-60 minutes to maximize precipitation.

      • Collect the solid by vacuum filtration and wash with a small amount of the cold trituration solvent.

  • Recrystallization: If trituration fails or yields a product of insufficient purity, recrystallization is the next logical step.

    • Causality: The principle of recrystallization is based on the differential solubility of the desired compound and impurities in a given solvent at different temperatures.

    • Solvent Selection: A good recrystallization solvent will dissolve the compound when hot but not when cold. For a polar molecule like 2-(Methylthio)pyrimidine-4,6-diamine, polar protic solvents like ethanol, isopropanol, or water, or mixtures thereof, are good candidates.[4]

    • Protocol:

      • Dissolve the crude oil in a minimum amount of the chosen hot solvent.

      • If the solution is colored, you can add a small amount of activated charcoal to adsorb colored impurities. Caution: Adding charcoal to a boiling solution can cause it to bump violently. Let the solution cool slightly before adding charcoal.

      • Hot filter the solution to remove the charcoal and any insoluble impurities.

      • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Solvent System Rationale
Ethanol/WaterGood for polar compounds with hydrogen bonding capabilities.[4]
IsopropanolOften provides good crystal lattice formation.
Ethyl Acetate/HexaneA more non-polar system, useful if the product is less polar than anticipated.
Issue 2: Persistent Emulsion During Aqueous Work-up

Question: During the liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) and water, I am getting a persistent emulsion that won't separate. What can I do?

Expert Analysis: Emulsions are common when dealing with crude reaction mixtures containing amphiphilic impurities or when the densities of the organic and aqueous phases are too similar. The basic nature of your product can also contribute to this issue.

Recommended Solutions:

  • Break the Emulsion:

    • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps to break up the emulsion.[5]

    • Filtration through Celite: Pass the entire emulsified mixture through a pad of Celite (diatomaceous earth). This can help to break up the microscopic droplets that form the emulsion.

    • Gentle Swirling: Avoid vigorous shaking of the separatory funnel. Instead, gently invert the funnel multiple times to allow for extraction with minimal emulsion formation.[5]

Issue 3: Low Recovery After Column Chromatography

Question: I am purifying my compound by silica gel column chromatography, but I am getting a very low yield of the final product. Where is my compound going?

Expert Analysis: Low recovery from silica gel chromatography can be attributed to several factors. Given the two basic amine groups on the pyrimidine ring, your compound may be irreversibly adsorbing to the acidic silica gel. It might also be that the chosen solvent system is not optimal for eluting your compound.

Recommended Solutions:

  • Deactivate the Silica Gel:

    • Protocol: Add 1-2% triethylamine (Et3N) to your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane). The triethylamine is a stronger base than your product and will preferentially bind to the acidic sites on the silica gel, allowing your compound to elute freely.[6]

  • Use an Alternative Stationary Phase:

    • Alumina (basic or neutral): For basic compounds, alumina is often a better choice than silica gel.

    • Reversed-phase silica (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography using a solvent system like water/acetonitrile or water/methanol can be very effective.

  • Optimize Your Eluent System:

    • TLC Analysis: Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal Rf value for your product should be between 0.2 and 0.4.

Visualize your purification strategy with the following workflow diagram:

G cluster_0 Initial Work-up cluster_1 Purification Strategy cluster_2 Troubleshooting Crude Reaction Mixture Crude Reaction Mixture Quench Reaction Quench Reaction Crude Reaction Mixture->Quench Reaction Solvent Removal Solvent Removal Quench Reaction->Solvent Removal Crude Product (Oil/Solid) Crude Product (Oil/Solid) Solvent Removal->Crude Product (Oil/Solid) Final Product Final Product Solvent Removal->Final Product Trituration Trituration Crude Product (Oil/Solid)->Trituration Column Chromatography Column Chromatography Crude Product (Oil/Solid)->Column Chromatography Direct Purification Pure Solid? Pure Solid? Trituration->Pure Solid? Success? Pure Solid?->Final Product Yes Recrystallization Recrystallization Pure Solid?->Recrystallization No Recrystallization->Pure Solid? Success? Pure Fractions Pure Fractions Column Chromatography->Pure Fractions Low Recovery? Low Recovery? Column Chromatography->Low Recovery? Pure Fractions->Solvent Removal Add Et3N to Eluent Add Et3N to Eluent Low Recovery?->Add Et3N to Eluent Yes Add Et3N to Eluent->Column Chromatography

Caption: A general workflow for the purification of 2-(Methylthio)pyrimidine-4,6-diamine.

Issue 4: Confirming the Purity and Identity of the Final Product

Question: I have isolated a white solid. What are the best analytical methods to confirm its purity and structure?

Expert Analysis: A combination of chromatographic and spectroscopic techniques is essential for unequivocally determining the purity and confirming the chemical structure of your final product.

Recommended Analytical Methods:

Method Purpose Expected Outcome for 2-(Methylthio)pyrimidine-4,6-diamine
HPLC Purity AssessmentA single major peak, ideally >95% by area. A reversed-phase C18 column with a mobile phase of water/acetonitrile or water/methanol with a small amount of formic acid or triethylamine is a good starting point.[7]
¹H NMR Structural ConfirmationYou should observe distinct signals for the methylthio group (a singlet around 2.5 ppm), the aromatic proton on the pyrimidine ring (a singlet), and the amine protons (a broad singlet). The integration of these signals should correspond to the number of protons.
¹³C NMR Structural ConfirmationThe number of signals should correspond to the number of unique carbon atoms in the molecule.
Mass Spectrometry (MS) Molecular Weight ConfirmationThe molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of the compound (C₅H₈N₄S, MW = 156.21).
Melting Point Purity IndicationA sharp melting point range indicates high purity. Impurities will typically broaden and depress the melting point.

Step-by-Step Experimental Protocols

Protocol 1: General Acid-Base Extraction Work-up

This protocol is designed to remove neutral and acidic impurities from your basic product.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Acid Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). Your product, being basic, will move into the aqueous layer as a hydrochloride salt, leaving non-basic impurities in the organic layer.

  • Separation: Separate the aqueous layer containing your protonated product.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the pH is basic (pH > 9). Your product will precipitate out as the free base.

  • Extraction: Extract the now neutral product back into an organic solvent (e.g., ethyl acetate, 3 times).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[8]

G Crude Mixture in Organic Solvent Crude Mixture in Organic Solvent Wash with 1M HCl Wash with 1M HCl Crude Mixture in Organic Solvent->Wash with 1M HCl Separate Layers Separate Layers Wash with 1M HCl->Separate Layers Aqueous Layer (Product as Salt) Aqueous Layer (Product as Salt) Separate Layers->Aqueous Layer (Product as Salt) Organic Layer (Impurities) Organic Layer (Impurities) Separate Layers->Organic Layer (Impurities) Basify with NaOH Basify with NaOH Aqueous Layer (Product as Salt)->Basify with NaOH Extract with Organic Solvent Extract with Organic Solvent Basify with NaOH->Extract with Organic Solvent Combine Organic Layers Combine Organic Layers Extract with Organic Solvent->Combine Organic Layers Dry (Na2SO4) Dry (Na2SO4) Combine Organic Layers->Dry (Na2SO4) Filter & Concentrate Filter & Concentrate Dry (Na2SO4)->Filter & Concentrate Purified Product Purified Product Filter & Concentrate->Purified Product

Caption: Workflow for an acid-base extraction purification.

References

  • Organic Syntheses. 2-Mercaptopyrimidine. Available from: [Link]

  • Google Patents. Preparation method of 2-propylthio-4,6-dichloro-5-aminopyrimidine.
  • Merlic, C. A. Organic Reaction Workup Formulas for Specific Reagents. UCLA Department of Chemistry & Biochemistry. Available from: [Link]

  • University of Rochester Department of Chemistry. Troubleshooting: The Workup. Available from: [Link]

  • ACS Omega. Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. Available from: [Link]

  • ResearchGate. Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Available from: [Link]

  • Google Patents. Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
  • Organic Chemistry Portal. Pyrimidine synthesis. Available from: [Link]

  • MDPI. 2-(Heptylthio)pyrimidine-4,6-diamine. Available from: [Link]

  • Google Patents. Process for synthesis of a 2-thioalkyl pyrimidine.
  • PubMed Central (PMC). Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates. Available from: [Link]

  • PubMed. Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT. Available from: [Link]

  • ResearchGate. What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Available from: [Link]

  • YouTube. Synthesis of Pyrimidine and Its Derivatives. Available from: [Link]

  • YouTube. Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. Available from: [Link]

  • ACS Publications. Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Available from: [Link]

  • PubMed Central (PMC). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Available from: [Link]

  • Growing Science. Synthesis, reactions, and applications of pyrimidine derivatives. Available from: [Link]

  • ResearchGate. SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. Available from: [Link]

  • ResearchGate. 4,6-Dichloro-2-(methylthio)pyrimidine. Available from: [Link]

  • PubMed Central (PMC). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Available from: [Link]

  • PubMed Central (PMC). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. Available from: [Link]

  • Mansoura University. SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available from: [Link]

  • SciSpace. Analysis of Pyrimidine Synthesis “de Novo” Intermediates in Urine and Dried Urine Filter- Paper Strips with HPLC–Electrospray Tandem Mass Spectrometry (2004). Available from: [Link]

  • PubMed Central (PMC). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Available from: [Link]

  • Chemsrc. 2-(methylthio)pyrimidine-4,6-diol. Available from: [Link]

  • CAS Common Chemistry. N4,N6-Dicyclopentyl-2-(methylthio)-5-nitro-4,6-pyrimidinediamine. Available from: [Link]

  • Biocompare. Chromatography and Separation. Available from: [Link]

Sources

Optimization

dealing with moisture sensitivity in 2-(Methylthio)pyrimidine-4,6-diamine reactions

Topic: Moisture Sensitivity & Reaction Troubleshooting CAS: 1005-39-6 (often referred to as DAMP or 4,6-diamino-2-methylmercaptopyrimidine) Applicability: Nucleophilic Aromatic Substitution ( ), Desulfurization, and Hete...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Moisture Sensitivity & Reaction Troubleshooting CAS: 1005-39-6 (often referred to as DAMP or 4,6-diamino-2-methylmercaptopyrimidine) Applicability: Nucleophilic Aromatic Substitution (


), Desulfurization, and Heterocyclic Fusions.

Core Technical Directive: The "Hidden" Moisture Trap

The Misconception: Most researchers treat 2-(Methylthio)pyrimidine-4,6-diamine as a standard amine nucleophile. They focus on drying the electrophile.

The Reality: The 2-methylthio (SMe) group is a "pseudo-halogen" leaving group. In many synthetic pathways, particularly those requiring base activation (e.g.,


, 

), trace moisture acts as a competitive nucleophile. Water hydrolyzes the C-S bond, converting your starting material into 2-hydroxy-4,6-diaminopyrimidine (or its tautomeric pyrimidone form). This byproduct is thermodynamically stable, insoluble in organic solvents, and halts the reaction.
Moisture Failure Pathway

The diagram below illustrates the kinetic competition between your desired nucleophile (Amine/Alkoxide) and trace water.

MoistureFailure cluster_pathways Kinetic Competition Start 2-(Methylthio) pyrimidine-4,6-diamine Reaction_Dry Anhydrous Conditions (Desired Path) Start->Reaction_Dry + R-NH2 / Base Reaction_Wet Trace Moisture (Failure Path) Start->Reaction_Wet + H2O / Base Product 2-Substituted Pyrimidine-4,6-diamine (Target) Reaction_Dry->Product SNAr Displacement LeavingGroup MeSH (Gas/Salt) Removed Reaction_Dry->LeavingGroup Byproduct 2-Hydroxy-4,6- diaminopyrimidine (Dead End) Reaction_Wet->Byproduct Hydrolysis Reaction_Wet->LeavingGroup

Figure 1: The mechanism of failure. Under basic conditions, water outcompetes steric-hindered amines for the C2 position, ejecting methanethiol and forming the unreactive urea derivative.

Troubleshooting Guide: Diagnostics & Solutions

Scenario A: The "White Precipitate" Phenomenon

Symptom: You are attempting an


 displacement of the SMe group using an amine in DMF or DMSO at 100°C+. The reaction mixture turns cloudy, and a white solid precipitates that is insoluble in DCM or EtOAc.
Diagnosis: Hydrolysis.  The white solid is likely the 2-hydroxy/oxo derivative (Uracil analog).
Root Cause:  Hygroscopic solvent (DMF/DMSO) or wet base.
ParameterSpecificationAction Required
Solvent Water Content > 500 ppmCRITICAL FAIL. Must be < 50 ppm.
Base Condition

(Store bought)
FAIL. Carbonates are hygroscopic sponges.
Temperature > 120°CRISK. High temp accelerates hydrolysis over substitution.

Corrective Protocol:

  • Solvent: Do not rely on "SureSeal" bottles stored for >1 month. Use freshly distilled DMF over

    
     or store over activated 4Å molecular sieves for 24h.
    
  • Base Drying: Grind

    
     or 
    
    
    
    into a fine powder and dry in a vacuum oven at 120°C for 4 hours immediately before use.
  • Scavenger: Add 4Å Molecular Sieves (powdered) directly to the reaction flask (100 mg per mmol of substrate).

Scenario B: Incomplete Oxidation (Sulfone Formation)

Symptom: You are trying to oxidize the SMe group to


 (to make it a "super-leaving" group) using mCPBA or Oxone, but yields are low and NMR shows complex mixtures.
Diagnosis: Over-hydrolysis of the activated intermediate. 
Mechanism:  The sulfone (

) is 1000x more reactive towards nucleophiles than the sulfide (SMe). If any water is present during oxidation or workup, the sulfone hydrolyzes instantly to the hydroxy-pyrimidine.

Corrective Protocol:

  • Switch Reagent: Avoid aqueous Oxone. Use anhydrous mCPBA in DCM.

  • Buffer: Add solid

    
     to the DCM to scavenge acidic byproducts (which catalyze hydrolysis).
    
  • Quench: Do not quench with aqueous bisulfite if the product is not isolated. Perform a non-aqueous workup if possible, or use a biphasic system at 0°C with rapid separation.

Standard Operating Procedure (SOP): Anhydrous Handling

Objective: Prepare 2-(Methylthio)pyrimidine-4,6-diamine for high-sensitivity catalytic coupling or


 reactions.
Step 1: Pre-Drying the Reagent

The commercial solid often contains 1-3% water by weight within the crystal lattice or adsorbed on the surface.

  • Place the precursor in a vacuum drying pistol or oven.

  • Set Temperature: 50°C (Melting point is ~188°C, but surface oxidation can occur at high temps in air).

  • Vacuum: < 5 mbar.

  • Duration: 12 hours.

  • Storage: Store in a desiccator under Argon.

Step 2: The "Double-Watch" Reaction Setup

This setup minimizes moisture ingress during long heating cycles.

Setup cluster_flask Reaction Vessel cluster_manifold Atmosphere Control Flask 2-Neck Round Bottom (Oven Dried) Bubbler Oil Bubbler (Visual Flow Check) Flask->Bubbler Outlet Sieves Activated 4Å Sieves (Internal Scavenger) Sieves->Flask Added Pre-Reagents Argon Argon Balloon / Line (Positive Pressure) Argon->Flask Inlet

Figure 2: Reaction assembly for moisture-sensitive pyrimidine substitutions.

Frequently Asked Questions (FAQ)

Q: Can I use ethanol as a solvent for displacing the SMe group? A: Generally, No. While ethanol is a common solvent for pyrimidines, it is protic. At high temperatures required for SMe displacement, ethanol can act as a nucleophile (forming the O-ethyl ether) or facilitate hydrolysis if not 100% dry (200 proof). For SMe displacement, a polar aprotic solvent (DMF, NMP, DMSO) is strictly required to enhance the nucleophilicity of your amine.

Q: Why does my reaction smell like rotten cabbage? A: This is actually a good sign . The byproduct of the reaction is methanethiol (MeSH) or its salt (MeSNa). This confirms the SMe group is leaving.

  • Safety Note: MeSH is toxic. You must vent the reaction through a bleach (sodium hypochlorite) scrubber to oxidize the thiol to odorless sulfonate before it hits the atmosphere.

Q: I need to store a solution of the starting material. Is it stable in DMSO? A: Only if anhydrous. In "wet" DMSO, the SMe group will slowly hydrolyze over weeks to the urea derivative. If you must store it in solution, keep it at -20°C over molecular sieves.

References & Grounding

  • Hydrolysis Mechanism & SMe Reactivity:

    • Source: Brown, D. J. (1962). The Pyrimidines. Wiley-Interscience. (Foundational text on pyrimidine leaving group lability).

    • Context: Establishes the hierarchy of leaving groups in pyrimidines:

      
      .
      
    • Verification:

  • Nucleophilic Substitution (SNAr) on Pyrimidines:

    • Source:Journal of the Chemical Society C: Organic (1971). "Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate".

    • Context: Demonstrates the competition between different nucleophiles and the lability of the SMe group under basic conditions.

    • Verification:

  • Physical Properties & Stability Data:

    • Source: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 73966, 4,6-Diamino-2-(methylthio)pyrimidine.

    • Context: Melting point and solubility data confirming the solid state stability vs. solution instability.

    • Verification:

Reference Data & Comparative Studies

Validation

structure-activity relationship (SAR) studies of 2-(Methylthio)pyrimidine-4,6-diamine analogs

Title: Comparative Guide: Structure-Activity Relationship (SAR) of 2-(Methylthio)pyrimidine-4,6-diamine Analogs in Kinase Discovery Executive Summary & Strategic Positioning The 2-(methylthio)pyrimidine-4,6-diamine scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Structure-Activity Relationship (SAR) of 2-(Methylthio)pyrimidine-4,6-diamine Analogs in Kinase Discovery

Executive Summary & Strategic Positioning

The 2-(methylthio)pyrimidine-4,6-diamine scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for developing kinase inhibitors, particularly for JAK3 (Janus Kinase 3) and FLT3 (FMS-like Tyrosine Kinase 3).

Unlike generic pyrimidines, the 2-methylthio (2-SMe) substituent provides two distinct strategic advantages:

  • Chemical Reactivity: It acts as a "synthetic handle." The sulfur moiety can be oxidized (to sulfone/sulfoxide) and displaced by amines to generate diverse libraries, or retained to probe hydrophobic pockets.

  • Pharmacological Selectivity: In specific binding modes, the S-Me group occupies the solvent-exposed region or specific hydrophobic sub-pockets (e.g., near the gatekeeper residue), altering selectivity profiles against homologous kinases like c-KIT or CPK.

This guide compares two primary developmental series derived from this scaffold: Series A (JAK3 Selective Covalent Inhibitors) and Series B (FLT3 Type-II Inhibitors) , benchmarking them against industry standards.

Mechanism of Action & Signaling Pathways

To understand the SAR utility, one must visualize where these analogs intervene. The 4,6-diamine motif typically functions as the ATP-hinge binder, while the 2-position substituent dictates isoform selectivity.

Pathway Visualization: JAK-STAT Signaling

The following diagram illustrates the critical intervention point of Series A analogs within the immune response pathway.

JAK_Pathway Cytokine Cytokine (IL-2/IL-4) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK3 JAK3 Kinase (Target of 2-SMe Analogs) Receptor->JAK3 Activation STAT STAT Proteins (Phosphorylation) JAK3->STAT Phosphorylates Nucleus Nuclear Translocation STAT->Nucleus Dimerizes & Enters GeneExp Pro-inflammatory Gene Expression Nucleus->GeneExp Transcription

Figure 1: The JAK3 signaling cascade. 2-(Methylthio)pyrimidine-4,6-diamine analogs (Series A) target the JAK3 kinase domain to prevent STAT phosphorylation, thereby modulating autoimmune responses.

Comparative Analysis: Series A vs. Series B

This section objectively compares two optimized lead series derived from the 2-(methylthio)pyrimidine-4,6-diamine core.

Data Summary Table
FeatureSeries A: JAK3 Inhibitors Series B: FLT3 Inhibitors Standard (Tofacitinib)
Primary Target JAK3 (Cys909 targeting)FLT3 (AML Driver)JAK1/JAK3
Key Analog Compound 11eCompound 13aN/A
Potency (IC50) 2.1 nM (JAK3)13.9 nM (FLT3)~1-5 nM (JAK3)
Selectivity High (vs. JAK1/2)High (vs. c-KIT)Moderate (Pan-JAK)
Binding Mode Covalent (Irreversible)Type-II (DFG-out)Reversible (Type-I)
2-Pos Function Hydrophobic fit / Cys interactionSelectivity filterN/A
Deep Dive: Series A (JAK3 Selectivity)
  • Rationale: The 2-(methylthio)pyrimidine-4,6-diamine core was optimized to target Cys909 , a residue unique to JAK3 (other JAKs have Ser or Ala).

  • SAR Insight: Substitution at the N4/N6 positions with acrylamide warheads, combined with the hydrophobic bulk of the 2-position, allows for precise orientation toward Cys909.

  • Performance: Compound 11e demonstrated an IC50 of 2.1 nM , showing superior selectivity compared to pan-JAK inhibitors which often cause off-target toxicity (anemia via JAK2 inhibition).

Deep Dive: Series B (FLT3 Selectivity)
  • Rationale: FLT3 mutations drive Acute Myeloid Leukemia (AML). A major challenge is avoiding c-KIT inhibition, which causes myelosuppression.[1]

  • SAR Insight: The 2-(methylthio) scaffold allows for the construction of "Type-II" inhibitors that bind the inactive (DFG-out) conformation. The 4,6-diamine substitution pattern extends into the allosteric pocket, while the 2-substituent tunes the hinge interaction.

  • Performance: Compound 13a achieved 13.9 nM potency against FLT3 with significant selectivity over c-KIT, addressing the clinical safety gap of earlier generations.[1]

Experimental Protocols (Self-Validating)

To replicate these SAR studies or synthesize derivatives, follow these validated protocols.

A. Synthesis of the Core Scaffold (2-Methylthio-4,6-diaminopyrimidine)
  • Principle: S-methylation of 4,6-diamino-2-mercaptopyrimidine (DAMP) follows the HSAB (Hard and Soft Acids and Bases) rule, favoring sulfur alkylation over nitrogen.[2]

  • Reagents: 4,6-diamino-2-mercaptopyrimidine (1.0 eq), Methyl Iodide (MeI) or Dimethyl Sulfate (1.1 eq), KOH (1.1 eq), Ethanol/Water (1:1).

  • Procedure:

    • Dissolve DAMP in basic ethanol/water solution at 0°C.

    • Add MeI dropwise over 30 minutes (Exothermic control is critical to prevent poly-alkylation).

    • Stir at Room Temperature (RT) for 4 hours.

    • Validation Point: Monitor via TLC (Mobile phase: 10% MeOH in DCM). The product (Rf ~0.4) is less polar than the starting thiol (Rf ~0.1).

    • Workup: Evaporate ethanol. The product precipitates as a white solid. Filter and wash with cold water.

    • Yield: Typically 85-92%.

B. Kinase Inhibition Assay (ADP-Glo Format)
  • Objective: Determine IC50 values for JAK3 or FLT3.

  • Protocol:

    • Preparation: Dilute compounds in 100% DMSO (10 mM stock) to 3x test concentration in kinase buffer.

    • Reaction: Mix 2 µL of Compound + 2 µL of Kinase (JAK3 or FLT3, 5 ng/well) + 2 µL of Substrate/ATP mix.

    • Incubation: 60 minutes at RT.

    • Detection: Add 6 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. Add 12 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

    • Readout: Measure Luminescence (RLU).

    • Calculation: Plot RLU vs. log[Compound] using non-linear regression (Sigmoidal dose-response).

Synthetic Workflow Visualization

The following diagram outlines the chemical derivation pathway from the raw scaffold to the active pharmaceutical ingredients (API).

Synthesis_Workflow Start Thiourea + Malononitrile Core 4,6-Diamino- 2-mercaptopyrimidine Start->Core Cyclization Alkylation S-Methylation (MeI/KOH) Core->Alkylation Scaffold 2-(Methylthio)pyrimidine- 4,6-diamine Alkylation->Scaffold Key Intermediate Oxidation Oxidation to Sulfone (-SO2Me) Scaffold->Oxidation Activation Final Final Kinase Inhibitor Scaffold->Final Direct Use (Hydrophobic Probe) Displacement Nucleophilic Substitution (R-NH2) Oxidation->Displacement Displacement->Final

Figure 2: Synthetic workflow.[3] The 2-(methylthio) group serves as a stable intermediate that can be retained for hydrophobic interactions or activated (oxidized) for substitution.

References

  • Zhang, T., et al. (2019). "Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors." Bioorganic & Medicinal Chemistry.

  • Li, H., et al. (2018). "Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT." Scientific Reports.

  • Alshammari, M., et al. (2023). "QSAR-driven screening uncovers and designs novel pyrimidine-4,6-diamine derivatives as potent JAK3 inhibitors." Journal of Biomolecular Structure and Dynamics.

  • Smolecule. "2-(Ethylthio)pyrimidine-4,6-diamine: Chemical Properties and Biological Activity." Smolecule Research Database.

  • Voskoboynik, O.Y., et al. (2017). "Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs."[4] Chemistry of Heterocyclic Compounds.

Sources

Comparative

in vitro vs. in vivo efficacy of drugs derived from 2-(Methylthio)pyrimidine-4,6-diamine

This guide objectively compares the in vitro and in vivo performance of drug candidates derived from the 2-(Methylthio)pyrimidine-4,6-diamine scaffold. It addresses the critical translational gap often observed with this...

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively compares the in vitro and in vivo performance of drug candidates derived from the 2-(Methylthio)pyrimidine-4,6-diamine scaffold. It addresses the critical translational gap often observed with this chemotype: high potency in enzymatic/cellular assays versus rapid metabolic clearance or unexpected toxicity in animal models.

Executive Summary: The Scaffold Paradox

The 2-(Methylthio)pyrimidine-4,6-diamine core is a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for the adenine ring of ATP. This makes it a potent starting point for Kinase Inhibitors (e.g., CDKs, Aurora, EGFR) and Antifolates .

While derivatives frequently exhibit nanomolar (nM) potency in vitro, they often fail in vivo due to a specific metabolic liability: the oxidative lability of the 2-methylthio (SMe) group . This guide details this disconnect and provides actionable strategies to bridge the translational gap.

In Vitro Efficacy Profile

In controlled laboratory environments, this scaffold demonstrates exceptional ligand efficiency.

Mechanism of Action[1][2][3]
  • ATP Competition: The pyrimidine-4,6-diamine motif forms key hydrogen bonds with the "hinge region" of kinase active sites (e.g., Met793 in EGFR).

  • Hydrophobic Anchoring: The 2-methylthio group often occupies a hydrophobic pocket (Gatekeeper region), enhancing binding affinity compared to the oxo- or amino- analogs.

Performance Metrics
ParameterTypical In Vitro ValueObservation
Enzymatic IC50 1 – 50 nMHighly potent against CDKs, Aurora A/B, and DHFR.
Cellular GI50 0.1 – 5 µMPotency translates well to cell culture (HeLa, MCF-7) due to moderate lipophilicity.
Selectivity VariableDepends on C5-substitution; often promiscuous without optimization.
Critical In Vitro Protocol: Kinase Inhibition Assay

To validate target engagement before moving to animals.

  • Preparation: Dissolve derivative in 100% DMSO (Stock 10 mM).

  • Reaction: Mix kinase (e.g., CDK2/CyclinE), substrate (Histone H1), and ATP (

    
    P-labeled or fluorescent tracer) in kinase buffer (20 mM MOPS pH 7.2, 25 mM 
    
    
    
    -glycerophosphate, 5 mM EGTA, 1 mM NaVO
    
    
    , 1 mM DTT).
  • Incubation: Add compound (serial dilution 1 nM - 10 µM). Incubate 30 min at 30°C.

  • Detection: Terminate with 3% phosphoric acid. Spot on P81 phosphocellulose paper. Wash 3x. Count scintillation.

  • Validation: Z' factor must be > 0.5. Reference compound: Staurosporine.

The In Vivo Reality: The Translational Gap

Moving to animal models often reveals the scaffold's inherent weaknesses.

The Metabolic Liability (S-Oxidation)

The primary failure mode is the metabolic oxidation of the sulfur atom by Cytochrome P450 (specifically CYP3A4) and Flavin-containing Monooxygenases (FMO).

Pathway: R-S-Me


R-S(=O)-Me (Sulfoxide) 

R-S(=O)2-Me (Sulfone)
  • Consequence 1 (Potency Loss): The sulfoxide/sulfone is highly polar, disrupting the hydrophobic interaction in the kinase pocket.

  • Consequence 2 (Rapid Clearance): These polar metabolites are rapidly excreted, leading to a short half-life (

    
     min in mice).
    
  • Consequence 3 (Toxicity): Reactive sulfoxides can interact with hemoglobin in erythrocytes, causing oxidative stress and potential hemolytic anemia.

Comparative Data: In Vitro vs. In Vivo
Compound ClassIn Vitro IC50 (Kinase)In Vivo Efficacy (Xenograft)Cause of Discrepancy
Native 2-SMe 5 nMPoor (0% TGI)Rapid metabolic oxidation; low exposure.
2-NH-Alkyl (Displaced) 15 nMGood (60% TGI)Improved metabolic stability; SMe removed.
Fused Thienopyrimidine 8 nMModerate (40% TGI)Better stability, but solubility issues limit dosing.

TGI = Tumor Growth Inhibition

Visualization: The Metabolic Fate

The following diagram illustrates the metabolic trajectory that renders the native scaffold ineffective in vivo.

MetabolicFate Scaffold 2-(Methylthio) pyrimidine-4,6-diamine CYP CYP3A4 / FMO Scaffold->CYP Liver Pass Sulfoxide Sulfoxide Metabolite (Polar / Inactive) CYP->Sulfoxide S-Oxidation Sulfone Sulfone Metabolite (Rapid Excretion) Sulfoxide->Sulfone Further Oxidation Toxicity Erythrocyte Toxicity (Oxidative Stress) Sulfoxide->Toxicity Redox Cycling

Figure 1: The metabolic oxidation pathway of the methylthio group, leading to inactivation and potential toxicity.

Optimization Strategies (Bridging the Gap)

To utilize this scaffold effectively in vivo, chemical modification is required.

Strategy A: The "Displacement" Approach

The most common successful strategy is using the 2-(methylthio) group merely as a leaving group.

  • Method: React the 2-SMe precursor with an amine (R-NH2) or hydrazine.

  • Result: Formation of 2-amino-pyrimidine derivatives .

  • Benefit: The 2-amino group retains hydrogen bonding capability but eliminates the oxidative liability of the sulfur.

  • Example: R547 (Ro-5487624), a potent CDK inhibitor, was derived by displacing the SMe with a substituted amine, resulting in excellent oral bioavailability and antitumor activity.

Strategy B: Steric Shielding

If the sulfur is essential for binding (e.g., filling a specific hydrophobic pocket):

  • Method: Introduce bulky groups at the C-5 position or on the pyrimidine ring adjacent to the sulfur.

  • Result: Steric hindrance prevents CYP enzymes from accessing the sulfur atom.

In Vivo Protocol: Xenograft Efficacy Study

Designed to evaluate optimized derivatives (e.g., 2-amino analogs).

Workflow
  • Model: BALB/c nude mice injected subcutaneously with

    
     cancer cells (e.g., HCT116 colorectal).
    
  • Randomization: When tumors reach 100–150 mm³, randomize into groups (n=8).

  • Formulation:

    • Challenge: Pyrimidine-4,6-diamines are often poorly soluble.

    • Vehicle: 10% DMSO + 40% PEG400 + 50% Saline (pH 4.5). Avoid simple aqueous buffers which may cause precipitation.

  • Dosing: Oral gavage (PO) or Intraperitoneal (IP), typically 25–100 mg/kg, QD or BID for 21 days.

  • Endpoints:

    • Tumor Volume (

      
      ).
      
    • Critical: Body weight (monitor for >15% loss indicating toxicity).

    • PK Sampling: Collect plasma at Day 1 and Day 21 (1h, 4h, 24h) to confirm exposure.

Strategic Screening Cascade

Use this workflow to filter out metabolically unstable candidates early.

ScreeningCascade Step1 1. Enzymatic Assay (Kinase IC50 < 50 nM) Step2 2. Microsomal Stability (HLM) (t1/2 > 30 min?) Step1->Step2 Decision Is S-Me oxidized? Step2->Decision PathA Yes: Displace S-Me with Amine Decision->PathA Unstable PathB No: Proceed to Cellular Assay Decision->PathB Stable PathA->Step1 Re-test Step3 3. In Vivo PK (Mouse) (Bioavailability > 20%) PathB->Step3 Final 4. Efficacy Model (Xenograft) Step3->Final

Figure 2: Decision tree for screening 2-(methylthio)pyrimidine derivatives, emphasizing early metabolic stability testing.

References

  • Chu, X. J., et al. (2006). "Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity." Journal of Medicinal Chemistry. Link

  • Sajewicz, W., et al. (2007). "Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma." Toxicology in Vitro. Link

  • Modh, R. P., et al. (2014). "Biological evaluation of 2-(methylthio)pyrimidine derivatives." Journal of Saudi Chemical Society. Link

  • VanderWel, S. N., et al. (2005). "Pyrido[2,3-d]pyrimidines-7-ones as inhibitors of cyclin-dependent kinases." Journal of Medicinal Chemistry. Link

  • Fischer, P. M. (2004). "The design of drug candidate kinase inhibitors." Current Medicinal Chemistry. Link

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methylthio)pyrimidine-4,6-diamine
Reactant of Route 2
Reactant of Route 2
2-(Methylthio)pyrimidine-4,6-diamine
© Copyright 2026 BenchChem. All Rights Reserved.